Thieno[2,3-d]pyrimidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-9-6-5(1)3-7-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWBRNXDKNIQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481268 | |
| Record name | Thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-24-2 | |
| Record name | Thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thieno[2,3-d]pyrimidine Core for Researchers and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine core, a fundamental component of nucleic acids, renders it a versatile framework for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key biological activities with a focus on anticancer properties, and detailed experimental protocols for its preparation and evaluation.
Chemical Synthesis
The construction of the this compound core predominantly relies on the initial synthesis of a substituted 2-aminothiophene ring, which is then cyclized to form the fused pyrimidine ring. The Gewald reaction is a cornerstone in the synthesis of the requisite 2-aminothiophene intermediates.
Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst. This reaction provides a straightforward and efficient route to highly functionalized 2-aminothiophenes.
This protocol details the synthesis of a common 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (10-15 mL).
-
Add triethylamine (1.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Collect the resulting solid by vacuum filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]
Cyclization to the this compound Core
The synthesized 2-aminothiophene-3-carbonitrile serves as a versatile precursor for the construction of the this compound ring system. Several methods can be employed for the cyclization, with the Dimroth rearrangement being a prominent example.
This protocol describes the formation of the this compound ring from a 2-aminothiophene intermediate.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aniline (or other primary amine)
-
Acetic acid
-
Ethanol
Procedure:
-
Amidine Formation: React the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with DMF-DMA. This reaction is often carried out under microwave irradiation (e.g., 200 W for 20 minutes) or conventional heating (70°C) to yield N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide.[2]
-
Cyclization: The resulting formimidamide is then reacted with a primary amine (e.g., aniline) in a suitable solvent like ethanol with a catalytic amount of acid (e.g., acetic acid). The mixture is heated to reflux. This acid-catalyzed condensation and subsequent intramolecular cyclization (Dimroth rearrangement) affords the corresponding 4-substituted-amino-thieno[2,3-d]pyrimidine.[2]
Biological Activities and Mechanisms of Action
This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Their efficacy as anticancer agents often stems from their ability to inhibit various protein kinases that are crucial for tumor growth and survival.
Anticancer Activity: Kinase Inhibition
Many this compound-based compounds have been developed as potent inhibitors of several key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. This compound derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. Thieno[2,3-d]pyrimidines can inhibit PI3K, leading to the suppression of this critical pro-survival pathway.
Caption: The inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT-116 | 2.80 ± 0.16 | [4] |
| HepG2 | 4.10 ± 0.45 | [4] | |
| Compound 2 | MCF-7 | 7.301 ± 4.5 | [5] |
| HepG2 | 5.3 ± 1.6 | [5] | |
| Compound 3 | MDA-MB-231 | 27.6 | [2] |
| Compound 4 | MCF-7 | 22.12 | [6] |
| Compound 5 | MCF-7 | 19.4 ± 0.22 | [7] |
| Compound 6 | A549 | 17.79 | [8] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 7 | VEGFR-2 | 0.23 ± 0.03 | [4] |
| Compound 8 | FLT3 | 32.435 ± 5.5 | [5] |
| Compound 9 | EGFR (wild-type) | 0.037 ± 0.002 | [8] |
| Compound 10 | VEGFR-2 | 0.021 | [9] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are employed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Procedure Outline:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate, ATP, and the this compound inhibitor at various concentrations.
-
Kinase Reaction: In a multi-well plate, the kinase is typically pre-incubated with the inhibitor for a short period. The reaction is then initiated by the addition of the substrate and ATP.
-
Incubation: The reaction mixture is incubated at room temperature or 30°C for a defined period to allow for the phosphorylation of the substrate.
-
Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. Various detection methods can be used, including radiometric assays (measuring the incorporation of radioactive ³²P), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).[14]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
This guide provides a foundational understanding of the this compound core for its application in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers initiating or advancing their work in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide to the Core Properties of Thieno[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural similarity to the purine nucleobases, rendering it a bioisostere capable of interacting with a multitude of biological targets.[1][2][3] This guide provides a comprehensive overview of the fundamental properties of this compound compounds, including their synthesis, chemical reactivity, and a detailed examination of their biological activities, with a focus on their anticancer potential. Experimental protocols for key synthetic methodologies are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of their mechanism of action and evaluation processes.
Core Chemical and Physical Properties
The this compound core consists of a thiophene ring fused to a pyrimidine ring. This arrangement confers a unique set of physicochemical properties that are advantageous for drug design. The presence of nitrogen and sulfur atoms allows for a range of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. The aromatic nature of the fused ring system contributes to its stability.
Derivatization of the this compound core at various positions allows for the fine-tuning of its properties, such as solubility, lipophilicity, and metabolic stability, to optimize pharmacokinetic and pharmacodynamic profiles.
Synthesis of the this compound Scaffold
The construction of the this compound ring system is most commonly achieved by first synthesizing a substituted 2-aminothiophene, followed by annulation of the pyrimidine ring.[4]
Synthesis of 2-Aminothiophene Intermediates via the Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction that provides an efficient route to highly functionalized 2-aminothiophenes.[1][5]
-
Materials: A ketone or aldehyde, an activated nitrile (e.g., malononitrile), elemental sulfur, a suitable solvent (e.g., ethanol), and a basic catalyst (e.g., triethylamine).[1][5]
-
Procedure:
-
In a round-bottom flask, combine the ketone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[5]
-
Add triethylamine (1.0 mmol) to the suspension.[5]
-
Heat the mixture to reflux with stirring for 1-2 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.[5]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[5]
-
The crude product can be purified by recrystallization from ethanol.[5]
-
Cyclization to the this compound Ring
The 2-aminothiophene intermediate can be cyclized to form the pyrimidine ring through various methods, including reaction with formamide or via a Dimroth rearrangement.
-
Materials: 2-aminothiophene-3-carbonitrile intermediate and formamide.
-
Procedure:
-
Place the 2-aminothiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[5]
-
Add an excess of formamide (20 mL).[5]
-
Heat the mixture to reflux for 1.5-2 hours.[5]
-
Cool the reaction to room temperature overnight to allow for precipitation.[5]
-
Collect the solid by filtration, wash with water, and dry.[5]
-
Recrystallize the product from ethanol to obtain the pure this compound.[5]
-
The Dimroth rearrangement offers an alternative route to a diverse range of N-substituted thieno[2,3-d]pyrimidines.[1][6] This reaction involves the initial formation of an N,N-dimethylmethanimidamide intermediate by reacting the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with an amine.[1][5] Microwave-assisted synthesis can significantly reduce reaction times and improve yields for this rearrangement.[1]
Quantitative Data
The following tables summarize key physical and biological data for a selection of this compound derivatives.
Table 1: Physical Properties of Selected this compound Derivatives
| Compound ID | R Group | Melting Point (°C) | Yield (%) | Reference |
| a | Phenyl | 157.0-158.0 | 50 | [5] |
| c | 3-Methylphenyl | 172.0-173.0 | 79 | [5] |
| d | 4-Methylphenyl | 174.2-175.5 | 62 | [5] |
| f | 3-Methoxyphenyl | 130.0-131.2 | 83 | [5] |
| g | 4-Methoxyphenyl | 170.0-171.3 | 59 | [5] |
| h | 2-Fluorophenyl | 219.8-221.4 | 73 | [5] |
| l | 3-Chlorophenyl | 168.5-169.7 | 80% (microwave) | [1] |
Table 2: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| l | MDA-MB-231 (Breast) | 27.6 | Paclitaxel | 29.3 | [1] |
| 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | - | [4] |
| 17f | HepG2 (Liver) | 4.10 ± 0.45 | Sorafenib | - | [4] |
| 10b | MCF-7 (Breast) | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 | [2] |
| 10e | MCF-7 (Breast) | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 | [2] |
| 10e | HCT-116 (Colon) | 57.01 | Doxorubicin | - | [2] |
| 10e | PC-3 (Prostate) | 25.23 | Doxorubicin | - | [2] |
| 14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 | [7] |
| 13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 | [7] |
| 9 | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 | [7] |
| 12 | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 | [7] |
Table 3: Kinase Inhibitory Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Kinase Target | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04 | [4] |
| 18 | VEGFR-2 | 0.084 | Sorafenib | - | [8] |
Biological Activities and Signaling Pathways
This compound derivatives exhibit a broad spectrum of biological activities, with anticancer effects being the most extensively studied.[3][9] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, particularly protein kinases.
Anticancer Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[4][10][11] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[4][10][12] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing angiogenesis.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[13] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[13] this compound derivatives have been developed as inhibitors of FLT3, showing promise for the treatment of AML.[13]
Other Biological Activities
In addition to their anticancer properties, this compound derivatives have been reported to possess anti-inflammatory, antimicrobial, antiviral, and CNS protective activities.[3][9] This broad range of activities underscores the versatility of this scaffold in drug discovery.
Experimental Workflows
The discovery and development of this compound-based therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.
Conclusion
This compound compounds represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis, coupled with the potential for diverse functionalization, allows for the creation of extensive compound libraries for biological screening. The well-documented anticancer activity, particularly through the inhibition of key kinases such as VEGFR-2 and FLT3, highlights their potential in oncology drug discovery. Further exploration of this scaffold is warranted to unlock its full therapeutic potential against a range of diseases.
References
- 1. scielo.br [scielo.br]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theraindx.com [theraindx.com]
- 4. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic strategy for increasing solubility of potential FLT3 inhibitor this compound derivatives through structural modifications at the C2 and C6 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Thieno[2,3-d]pyrimidines: A Technical Guide to Synthesis and Discovery
An in-depth exploration of the synthetic strategies, biological significance, and therapeutic potential of thieno[2,3-d]pyrimidine derivatives for researchers, scientists, and drug development professionals.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities that have captured the attention of researchers worldwide.[1] Structurally analogous to purines found in DNA and RNA, and considered bioisosteres of quinazolines, these fused heterocyclic systems exhibit significant potential in the development of novel therapeutics.[1][2][3] Their diverse pharmacological profiles include anticancer, anti-inflammatory, antimicrobial, and CNS protective effects, making them a fertile ground for drug discovery.[1][3] This technical guide provides a comprehensive overview of the discovery and synthesis of this compound derivatives, with a focus on key synthetic methodologies, experimental protocols, and their impact on significant signaling pathways.
Core Synthetic Strategies: Building the this compound Scaffold
The construction of the this compound core predominantly follows two strategic pathways: the initial assembly of the thiophene ring followed by pyrimidine annulation, or the synthesis commencing from a pre-existing pyrimidine ring.[2] The former approach is more prevalent in the literature, with the Gewald reaction being a cornerstone for the synthesis of the key 2-aminothiophene intermediate.[2][4]
A pivotal and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald multicomponent reaction.[4] This one-pot synthesis involves the reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[4] The resulting 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate is a crucial precursor for the subsequent cyclization to form the this compound system.[4][5]
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Key Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of this compound derivatives. The following protocols are illustrative of common procedures found in the literature.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction
This protocol outlines the synthesis of a key 2-aminothiophene intermediate using the Gewald reaction.[4]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[4]
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[4]
-
Heat the reaction mixture to reflux with constant stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the crude product with cold ethanol and dry to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Cyclization to 4-Hydrazino-5,6,7,8-tetrahydrobenzo[1][6]this compound
This protocol describes the cyclization of the 2-aminothiophene intermediate and subsequent conversion to a hydrazino derivative, a versatile intermediate for further modifications.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one: Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask and add an excess of formamide (20 mL).[4] Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[4] After the reflux period, allow the reaction mixture to cool to room temperature overnight to precipitate the product.[4]
-
Chlorination: A mixture of the thieno[2,3-d]pyrimidin-4-one derivative and POCl₃ is heated under reflux for 4–12 hours.[6] The mixture is then carefully poured onto ice/water, neutralized with ammonia solution, and extracted with ethyl acetate to yield the 4-chloro derivative.[6]
-
Hydrazinolysis: The 4-chloro derivative is refluxed with hydrazine hydrate in ethanol to produce the 4-hydrazino derivative.[7]
Biological Activities and Signaling Pathways
This compound derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.
Inhibition of Receptor Tyrosine Kinases
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several this compound derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Modulation of PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. This compound derivatives have been developed as inhibitors of PI3K, thereby blocking downstream signaling.[6]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of selected this compound derivatives against various cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives against Breast Cancer Cell Line (MDA-MB-231)
| Compound | Substituent (Ar) | IC₅₀ (µM) |
| l | m-ClPh | 27.6[9] |
| PTX (Paclitaxel) | - | Reference[9] |
| a | Ph | >50 |
| c | 3-MeC₆H₄ | 29.3[9] |
| g | 4-MeOC₆H₄ | 35.2 |
Data extracted from Guo et al.[9]
Table 2: VEGFR-2 Inhibitory Activity and Cytotoxicity of this compound Derivatives
| Compound | VEGFR-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 17f | 0.23 ± 0.03[8] | 2.80 ± 0.16[8] | 4.10 ± 0.45[8] |
| Sorafenib | 0.23 ± 0.04[8] | Reference | Reference |
Data extracted from Eissa et al.[8]
Table 3: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound No. | HT-29 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) |
| 5 | 10.23 ± 0.8 | 12.43 ± 1.1 | 15.60 ± 1.3 |
| 8 | 15.30 ± 1.2 | 10.80 ± 0.9 | 12.40 ± 1.1 |
| Doxorubicin | 11.40 ± 0.9 | 13.20 ± 1.2 | 14.80 ± 1.3 |
Data extracted from Abdelgawad et al.[7]
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The synthetic accessibility, coupled with the diverse and potent biological activities, ensures its continued exploration in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors of specific molecular targets, the exploration of novel biological activities, and the optimization of pharmacokinetic properties to advance these promising compounds into clinical development. The use of modern synthetic techniques, such as microwave-assisted synthesis, can further accelerate the discovery process by reducing reaction times and improving yields.[2] As our understanding of the complex signaling networks that drive diseases deepens, the rational design of this compound derivatives will undoubtedly lead to the discovery of next-generation therapeutics.
References
- 1. This compound as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. ijacskros.com [ijacskros.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Thieno[2,3-d]pyrimidines for Researchers
For researchers, scientists, and professionals in drug development, the thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry due to its structural analogy to purines and its association with a wide array of biological activities. This guide provides a detailed overview of the primary synthetic pathways for constructing this privileged heterocyclic system, with a focus on methodologies accessible to those new to the field. Experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.
The synthesis of thieno[2,3-d]pyrimidines can be broadly categorized into two main strategies: the initial construction of the thiophene ring followed by the annulation of the pyrimidine ring, or the synthesis beginning with a pre-formed pyrimidine ring onto which the thiophene ring is fused. The former approach, particularly routes commencing with the Gewald reaction, is the most prevalent and versatile for generating a wide range of derivatives.
Primary Synthetic Pathway: From 2-Aminothiophenes
The most common and beginner-friendly approach to synthesizing the this compound core involves a two-stage process: the synthesis of a substituted 2-aminothiophene intermediate, followed by the cyclization to form the fused pyrimidine ring.
Stage 1: Synthesis of the 2-Aminothiophene Intermediate via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2][3]
// Nodes start [label="Ketone/Aldehyde + \nActive Methylene Nitrile + \nElemental Sulfur", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Base Catalyst\n(e.g., Morpholine, Triethylamine)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="2-Aminothiophene-3-carbonitrile/-carboxylate", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Gewald Reaction", fontcolor="#34A853"]; catalyst -> intermediate [style=dashed, arrowhead=none];
// Graph attributes graph [bgcolor="transparent"]; } caption: "Gewald Reaction for 2-Aminothiophene Synthesis."
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [1]
-
Reaction Setup: In a suitable reaction vessel, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Slowly add a catalytic amount of an organic base, such as morpholine or triethylamine, to the mixture with stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product. Collect the precipitated solid by vacuum filtration and wash with cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Stage 2: Cyclization to the this compound Core
Once the 2-aminothiophene intermediate is synthesized, the pyrimidine ring can be annulated through various cyclization reactions. The choice of cyclizing agent determines the substitution pattern on the pyrimidine ring.
// Nodes start [label="2-Aminothiophene Intermediate", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Formamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Urea", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent3 [label="Acyl Chloride", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent4 [label="DMF-DMA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product1 [label="Thieno[2,3-d]pyrimidin-4-amine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="this compound-2,4-diol", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; product3 [label="2-Substituted-thieno[2,3-d]pyrimidin-4-one", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; product4 [label="N,N-dimethylformimidamide intermediate", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; reagent5 [label="Anilines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product5 [label="4-Anilino-thieno[2,3-d]pyrimidines", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagent1 [dir=none]; reagent1 -> product1 [label="Cyclization", fontcolor="#EA4335"]; start -> reagent2 [dir=none]; reagent2 -> product2 [label="Cyclization", fontcolor="#EA4335"]; start -> reagent3 [dir=none]; reagent3 -> product3 [label="Cyclization", fontcolor="#EA4335"]; start -> reagent4 [dir=none]; reagent4 -> product4 [label="Amination", fontcolor="#EA4335"]; product4 -> reagent5 [dir=none]; reagent5 -> product5 [label="Dimroth Rearrangement", fontcolor="#EA4335"];
// Graph attributes graph [bgcolor="transparent"]; } caption: "Cyclization Routes to Thieno[2,3-d]pyrimidines."
1. Reaction with Urea to form this compound-2,4-diols
This method provides a direct route to 2,4-dihydroxy-substituted thieno[2,3-d]pyrimidines.
-
Experimental Protocol: A mixture of methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol) is heated at 200°C for 2 hours.[4] The resulting solid mass is dissolved in warm 1 N sodium hydroxide and then acidified with 2 N hydrochloric acid. The precipitated product is collected by filtration and can be recrystallized from water.[4]
2. Reaction with Acyl Chlorides to form 2-Substituted-thieno[2,3-d]pyrimidin-4-ones
The use of acyl chlorides as cyclizing agents allows for the introduction of various substituents at the 2-position of the pyrimidine ring.[5][6]
-
Experimental Protocol: The 2-aminothiophene-3-carbonitrile intermediate is reacted with an appropriate acyl chloride in a solvent like 1,4-dioxane. The reaction is typically carried out under reflux in the presence of concentrated HCl in ethanol.[5]
3. Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) followed by Dimroth Rearrangement
This two-step sequence is a versatile method for preparing 4-amino-substituted thieno[2,3-d]pyrimidines.[5][7]
-
Step A (Amination): The 2-aminothiophene intermediate is reacted with DMF-DMA, often under microwave irradiation, to form an N,N-dimethylformimidamide intermediate.[5][7] This reaction can achieve high yields (e.g., 95%) in a short reaction time (e.g., 20 minutes at 70°C and 200 W).[7]
-
Step B (Dimroth Rearrangement): The intermediate is then condensed with various anilines, which can also be facilitated by microwave synthesis, to yield the final 4-anilino-thieno[2,3-d]pyrimidine derivatives.[5]
Alternative Synthetic Pathway: From a Pyrimidine Precursor
While less common for generating diverse libraries, it is also possible to synthesize thieno[2,3-d]pyrimidines by constructing the thiophene ring onto a pre-existing pyrimidine scaffold.[5][7] This approach is useful for specific target molecules where the pyrimidine core is readily available.
-
General Procedure: This route often involves the reaction of a suitably functionalized pyrimidine, such as a 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde, with a reagent that provides the remaining atoms for the thiophene ring, for instance, ethyl-2-mercaptoacetate under alkaline conditions.[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for the key synthetic steps described above. It is important to note that yields can vary significantly based on the specific substrates, reagents, and reaction conditions employed.
| Reaction Stage | Starting Materials | Key Reagents/Catalyst | Conditions | Yield (%) | Reference |
| Gewald Reaction | Cyclohexanone, Malononitrile, Sulfur | Morpholine or Triethylamine | RT to 50°C, 1-2 h | ~75% | [1][7] |
| Cyclization with Urea | Methyl 2-aminothiophene-3-carboxylate | Urea | 200°C, 2 h | 65% | [4] |
| Amination with DMF-DMA | 2-Aminothiophene intermediate | DMF-DMA | Microwave, 70°C, 200W, 20 min | 95% | [5][7] |
| Dimroth Rearrangement | N,N-dimethylformimidamide intermediate | Various Anilines | Microwave | 47-83% | [7] |
Conclusion
The synthesis of the this compound core is readily achievable through well-established synthetic routes. For researchers new to this area, the pathway commencing with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization, offers a versatile and reliable approach. The choice of cyclizing agent in the second stage allows for the introduction of diverse functionalities, which is crucial for structure-activity relationship studies in drug discovery. The methodologies presented in this guide provide a solid foundation for the synthesis and exploration of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. ijacskros.com [ijacskros.com]
- 5. scielo.br [scielo.br]
- 6. dsc.duq.edu [dsc.duq.edu]
- 7. researchgate.net [researchgate.net]
Understanding the structure-activity relationship (SAR) of Thieno[2,3-d]pyrimidines
An In-depth Technical Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The this compound scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and significant therapeutic potential. Structurally analogous to purine, a fundamental component of DNA and RNA, this fused heterocyclic system has proven to be a highly effective bioisostere, leading to the development of potent modulators of various biological targets.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their role as kinase inhibitors in oncology.
The this compound Scaffold: A Foundation for Diverse Biological Activity
The core structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The thiophene ring fused to the pyrimidine moiety creates a unique electronic and steric environment that facilitates interactions with a wide array of enzymatic targets.[2][5] The most common points of substitution and their influence on biological activity are detailed throughout this guide.
digraph "Thieno_Scaffold" {
graph [fontname="Arial", fontsize=12, labelloc="t", label=""];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
Thieno [label=<
S
R1
R2
NN
R4
R3
];
}
Caption: A generalized workflow for the synthesis of this compound derivatives.
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro enzymatic assays.
-
Assay Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
-
Methodology: The kinase, substrate, ATP, and the test compound are incubated together. The extent of phosphorylation is then quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from dose-response curves.
Cell-Based Assays
To assess the cellular effects of the compounds, a variety of cell-based assays are employed.
-
Cell Viability (MTT) Assay: This assay is commonly used to determine the anti-proliferative effects of compounds on cancer cell lines.[6]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Reagent Addition: The MTT reagent is added, which is converted by metabolically active cells into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured, which is proportional to the number of viable cells. The IC50 value is then determined.[6]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is frequently used to investigate the mechanism of cell death induced by the compounds, determining if they cause apoptosis (programmed cell death) and at which phase of the cell cycle they exert their effects.[7][8]
Signaling Pathway Modulation
This compound-based kinase inhibitors exert their therapeutic effects by modulating key cellular signaling pathways that are often dysregulated in cancer.
```dot
digraph "EGFR_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ras [label="Ras"];
Raf [label="Raf"];
MEK [label="MEK"];
ERK [label="ERK"];
Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibitor [label="this compound\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
EGFR -> Ras -> Raf -> MEK -> ERK -> Proliferation;
Inhibitor -> EGFR [arrowhead=tee];
}
References
- 1. scielo.br [scielo.br]
- 2. This compound as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Initial Screening of Thieno[2,3-d]pyrimidine Derivatives for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold, a heterocyclic ring system isosteric to purine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have garnered significant attention for their potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor progression and angiogenesis.[2] This technical guide provides a comprehensive overview of the initial screening of novel this compound derivatives for anticancer activity, detailing experimental protocols, summarizing key quantitative data, and visualizing critical workflows and signaling pathways.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 5 | MCF-7 (Breast) | 7.301 ± 4.5 | Doxorubicin | - | [1] |
| HepG-2 (Liver) | 5.3 ± 1.6 | Doxorubicin | - | [1] | |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | Doxorubicin | - | [1] |
| HepG-2 (Liver) | 3.3 ± 0.90 | Doxorubicin | - | [1] | |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | 0.23 ± 0.04 | [3] |
| HepG2 (Liver) | 4.10 ± 0.45 | Sorafenib | 0.23 ± 0.04 | [3] | |
| Compound 14 | MCF7 (Breast) | 22.12 | Doxorubicin | 30.40 | [4] |
| Compound 13 | MCF7 (Breast) | 22.52 | Doxorubicin | 30.40 | [4] |
| Compound 9 | MCF7 (Breast) | 27.83 | Doxorubicin | 30.40 | [4] |
| Compound 12 | MCF7 (Breast) | 29.22 | Doxorubicin | 30.40 | [4] |
| Compound 4x | HL-60 (Leukemia) | 10.2 ± 0.20 | Doxorubicin | 1.08 ± 0.12 | [5] |
| Compound l | MDA-MB-231 (Breast) | 27.6 | Paclitaxel (PTX) | 29.3 | [6] |
| Compound 10b | MCF-7 (Breast) | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 | [7][8] |
| Compound 10e | MCF-7 (Breast) | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 | [7][8] |
| KD-8 | Panc1 (Pancreatic) | ~2.1 (average) | - | - | [9] |
| SW1990 (Pancreatic) | ~2.1 (average) | - | - | [9] | |
| CT26 (Colon) | ~2.1 (average) | - | - | [9] |
Experimental Protocols
Detailed and standardized experimental procedures are fundamental for the reliable preliminary screening of novel chemical entities. The following protocols are based on methodologies reported for the evaluation of this compound derivatives.[5][10]
General Synthesis of this compound Derivatives
The synthesis of the this compound core often begins with a substituted 2-aminothiophene-3-carboxylate. A generalized synthetic workflow is depicted in the diagram below. Specific reaction conditions and reagents will vary depending on the desired substitutions on the pyrimidine ring.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a standard for the initial in vitro screening of potential anticancer compounds.[10][11]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere for 24 hours.[5]
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.[5] These are then serially diluted to various concentrations and added to the wells containing the cells. The cells are incubated with the compounds for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations: Workflows and Signaling Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow from synthesis to biological screening.
Caption: Experimental workflow for the MTT assay.
Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways that are often deregulated in cancer.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Inhibition of the EGFR signaling pathway.
The potent and diverse anticancer activities of this compound derivatives make them a highly attractive scaffold for the development of novel cancer therapeutics. The initial screening process, involving synthesis, in vitro cytotoxicity assays, and preliminary mechanism of action studies, is a critical step in identifying promising lead compounds for further optimization and preclinical development.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] Structurally analogous to the purine nucleobases found in DNA and RNA, this scaffold has proven to be a fertile ground for the development of novel therapeutic agents.[2] Its inherent drug-like properties and synthetic accessibility have made it a cornerstone in the design of potent inhibitors for a variety of molecular targets, leading to the discovery of promising candidates for the treatment of cancer, inflammation, microbial infections, and central nervous system disorders.[1][2] This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with a focus on quantitative data, and key signaling pathways it modulates.
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold is primarily achieved through well-established and versatile synthetic methodologies, most notably the Gewald reaction and the Dimroth rearrangement. These methods allow for the efficient synthesis of a diverse library of derivatives with various substitution patterns, which is crucial for structure-activity relationship (SAR) studies.
Key Synthetic Experimental Protocols
A common and efficient route to synthesize the this compound core involves a multi-step process starting with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to the desired fused pyrimidine ring.
Protocol 1: Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction
This protocol outlines the synthesis of a substituted 2-aminothiophene, a key precursor for the this compound scaffold.
Materials:
-
An appropriate ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
A suitable solvent (e.g., ethanol)
-
A basic catalyst (e.g., triethylamine or morpholine)
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1.0 equivalent) and the active methylene nitrile (1.0 equivalent) in the chosen solvent.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
To this suspension, add the basic catalyst (e.g., triethylamine, 0.1-0.5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which may induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol).
-
The crude product can be further purified by recrystallization from an appropriate solvent to yield the pure 2-aminothiophene derivative.
Protocol 2: Cyclization to the this compound Core via Dimroth Rearrangement
This protocol describes the cyclization of the 2-aminothiophene intermediate to form the this compound ring system.
Materials:
-
2-Aminothiophene-3-carbonitrile derivative (from Protocol 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
An appropriate aniline or other amine
-
A suitable solvent (e.g., acetic acid or an alcohol)
-
Microwave reactor (optional, can accelerate the reaction)
Procedure:
-
React the 2-aminothiophene-3-carbonitrile (1.0 equivalent) with DMF-DMA (1.5-2.0 equivalents). This reaction can often be performed neat or in a suitable solvent and may be heated to drive it to completion. This step forms an N,N-dimethylmethanimidamide intermediate.
-
To the intermediate, add the desired aniline or amine (1.0-1.2 equivalents) and a catalytic amount of acid (e.g., acetic acid).
-
Heat the reaction mixture, either conventionally or using microwave irradiation, to facilitate the Dimroth rearrangement. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation followed by filtration, or extraction if the product is soluble.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted this compound.
Biological Activities and Quantitative Data
The this compound scaffold has been extensively explored for a wide range of therapeutic applications. The following sections summarize its key biological activities, supported by quantitative data where available.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.
Kinase Inhibitory Activity:
Many this compound-based compounds have been developed as potent inhibitors of key kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8e | VEGFR-2 | 3.9 | [3][4] |
| 8b | VEGFR-2 | 5.0 | [3][4] |
| B1 | EGFR (L858R/T790M) | 13 | [5] |
| 5b | EGFR (WT) | 37.19 | [2] |
| 5b | EGFR (T790M) | 204.10 | [2] |
| Unnamed | VEGFR-2 | 68.13 | [6] |
| 17f | VEGFR-2 | 230 | [1][7] |
Cytotoxic Activity against Cancer Cell Lines:
The kinase inhibitory activity of these compounds often translates into potent cytotoxicity against various cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 | [1][7] |
| 17f | HepG2 | 4.10 | [1][7] |
| 8 | HepG-2 | 3.3 | [8][9] |
| 8 | MCF-7 | 4.132 | [8][9] |
| 5 | HepG-2 | 5.3 | [8][9] |
| 5 | MCF-7 | 7.301 | [8][9] |
| Unnamed | HepG-2 | 6.60 | [6] |
| Unnamed | PC3 | 11.25 | [6] |
| 10e | MCF-7 | 14.5 | [10] |
| 10b | MCF-7 | 19.4 | [10] |
| 5b | A549 | 17.79 | [2] |
| 5b | MCF-7 | 22.66 | [2] |
| 14 | MCF-7 | 22.12 | [11] |
| 13 | MCF-7 | 22.52 | [11] |
| 9 | MCF-7 | 27.83 | [11] |
| 12 | MCF-7 | 29.22 | [11] |
Anti-inflammatory Activity
Certain this compound derivatives have shown promise as anti-inflammatory agents, with some exhibiting potent inhibition of key inflammatory mediators.
| Compound ID | Target/Assay | IC50 (nM) | Reference |
| HY3 | RIPK2 | 11 | [12] |
Antimicrobial Activity
The this compound scaffold has also been investigated for its antibacterial properties, with some derivatives showing activity against clinically relevant bacterial strains.
| Compound ID | Bacteria | MIC (mg/L) | Reference |
| 1 | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2-16 | [13] |
| 2 | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2-16 | [13] |
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to assess their modulation is crucial for drug development.
Signaling Pathways
EGFR Signaling Pathway in Cancer:
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Caption: Simplified EGFR signaling pathway and its inhibition by this compound derivatives.
VEGFR-2 Signaling Pathway in Angiogenesis:
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. In cancer, this pathway is often hijacked by tumors to promote their growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Experimental Workflows
In Vitro Kinase Inhibition Assay Workflow:
This workflow outlines the general steps for determining the inhibitory activity of a this compound derivative against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
MTT Assay Workflow for Cytotoxicity:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer compounds.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability, coupled with the ability to modulate a wide array of biological targets, ensures its continued prominence in the quest for novel and effective therapeutic agents. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties, supported by a growing body of quantitative data, highlights the immense potential of this privileged scaffold. Future research will undoubtedly uncover new applications and lead to the development of next-generation drugs based on this remarkable heterocyclic system.
References
- 1. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of potent this compound VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted Thieno[2,3-d]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] Understanding the physicochemical properties of these substituted thieno[2,3-d]pyrimidines is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the core physicochemical properties of this important class of compounds, complete with experimental protocols and visual representations of relevant biological pathways and experimental workflows.
Quantitative Physicochemical Data
The following tables summarize key physicochemical data for a selection of substituted this compound derivatives, extracted from the scientific literature. These parameters are crucial in the early stages of drug discovery to predict the pharmacokinetic behavior of new chemical entities.[2]
| Compound ID | Substitution Pattern | Melting Point (°C) | LogP (Calculated) | Reference |
| 1 | 2,4-dichloro | 161-162 | - | [3] |
| 2 | 2-morpholino-N'-(5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 222-224 | - | [5] |
| 3 | 2-(4-methylpiperazin-1-yl)-N'-(5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 214-216 | - | [5] |
| 4 | N-(3-tert-butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4-amine | 110-112 | - | [5] |
Key Physicochemical Properties and Their Importance in Drug Discovery
-
Melting Point (M.P.): The melting point is an indicator of the purity and stability of a compound. It is also related to the solubility of a substance, with higher melting points often correlating with lower solubility.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity.[6] It is a critical parameter that influences a drug's permeability across biological membranes and its distribution in the body.[6] An optimal LogP range, typically between 1 and 5, is often targeted for orally administered drugs.[6]
-
Solubility: Aqueous solubility is a crucial factor for drug absorption and formulation.[7] Poor solubility can lead to low bioavailability. The ionization state of a drug, which is dependent on its pKa and the pH of the environment, significantly affects its solubility.[6]
-
Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a drug at a given pH.[8] Since many drugs are weak acids or bases, their ionization state can vary in different parts of the body, impacting their absorption and distribution.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of substituted thieno[2,3-d]pyrimidines and the determination of their physicochemical properties.
Synthesis of Substituted Thieno[2,3-d]pyrimidines
A common synthetic route to this compound derivatives starts from 2-aminothiophene-3-carboxylates or their corresponding carbonitrile analogs.[3][9]
Example: Synthesis of 2,4-dichlorothis compound [3]
-
Step 1: Synthesis of 2,4-dihydroxythis compound: This intermediate is typically synthesized from a suitable 2-aminothiophene precursor.
-
Step 2: Chlorination: A mixture of 2,4-dihydroxythis compound (0.05 mol) and phosphorus oxychloride (100 ml) is refluxed for 10 hours until a clear solution is formed.
-
Work-up: The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then poured onto crushed ice, and the resulting solid precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the 2,4-dichlorothis compound.
Characterization of Synthesized Compounds
The structures of the synthesized this compound derivatives are typically confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.[3][5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3]
Determination of Physicochemical Properties
Standard experimental methods are employed to measure the key physicochemical properties of drug candidates.[2][4]
-
Melting Point: Determined using a capillary melting point apparatus.[5][10]
-
Lipophilicity (LogP): The traditional method for determining LogP is the shake-flask method, which involves measuring the concentration of the compound in two immiscible phases, typically n-octanol and water, at equilibrium.[7][8] High-throughput methods using ultra-high-pressure liquid chromatography (UHPLC) have also been developed, where the retention time on a reverse-phase column is correlated with the octanol:water partition coefficient.[4]
-
Solubility: The equilibrium solubility is often determined by the shake-flask method, where an excess of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached.[8] The concentration of the dissolved compound is then measured, often by UV spectroscopy or HPLC.[8]
-
Ionization Constant (pKa): Potentiometric titration is a common and economical method for determining the pKa of ionizable compounds.[7] This involves titrating a solution of the compound with a standard acid or base and monitoring the pH.
Biological Activity and Signaling Pathways
Substituted thieno[2,3-d]pyrimidines have been investigated for their potential as inhibitors of various protein kinases and other biological targets involved in cancer and other diseases.[11]
VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[12] Several this compound derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[12]
References
- 1. This compound as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijacskros.com [ijacskros.com]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]
- 6. fiveable.me [fiveable.me]
- 7. ajptonline.com [ajptonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidines via the Gewald Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] Structurally, they can be considered bioisosteres of purines, the fundamental components of DNA and RNA, allowing them to interact with a wide range of biological targets.[2] This scaffold is a privileged structure found in compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective properties.[1][2]
A highly efficient and versatile method for constructing the core 2-aminothiophene precursor required for thieno[2,3-d]pyrimidine synthesis is the Gewald multicomponent reaction.[1] This one-pot synthesis combines a ketone or aldehyde, an activated nitrile, and elemental sulfur to produce polysubstituted 2-aminothiophenes.[3] This document provides detailed protocols for a two-step synthetic strategy, quantitative data, and workflow diagrams for the synthesis of this compound derivatives, beginning with the Gewald reaction.
Overall Synthetic Strategy
The synthesis is typically approached in a two-stage process. First, a substituted 2-aminothiophene-3-carbonitrile is prepared using the Gewald reaction. Second, this key intermediate undergoes cyclization to form the fused pyrimidine ring. A common and effective method for this cyclization involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a Dimroth rearrangement with a primary amine.
Gewald Reaction Mechanism
The Gewald reaction mechanism proceeds through three principal stages. It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active nitrile to form an α,β-unsaturated nitrile.[3] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3]
Experimental Protocols
The following protocols provide a representative synthesis of this compound derivatives starting from a cyclic ketone (pyranone).
Protocol 1: Gewald Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
This protocol details the synthesis of the key 2-aminothiophene intermediate.[4][5]
Materials:
-
Tetrahydro-4H-pyran-4-one (pyranone)
-
Malononitrile
-
Elemental sulfur powder
-
Ethanol
-
Triethylamine (TEA)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer
-
Ice bath and filtration apparatus
Procedure:
-
To a round-bottom flask, add pyranone (1.00 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (10 mL).[5]
-
Stir the mixture to create a suspension.
-
Add triethylamine (1.4 mL, 10 mmol) dropwise to the suspension to act as the base catalyst.[4]
-
Stir the reaction mixture vigorously at room temperature for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
The product can be used in the next step without further purification. The reported yield for this step is approximately 75%.[4]
Protocol 2: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide
This step activates the 2-amino group for the subsequent cyclization. Microwave irradiation significantly improves reaction time and yield.[4][5]
Materials:
-
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (from Protocol 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Microwave synthesis tube
-
Microwave reactor
Procedure:
-
Place the 2-aminothiophene intermediate (1.80 g, 10 mmol) and DMF-DMA (4.11 mL, 25 mmol) into a 30 mL microwave reaction tube.[4]
-
Seal the tube and place it in the microwave reactor.
-
Set the reaction temperature to 70°C and the microwave power to 200 W. Irradiate for 10-20 minutes.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 20 mL of ice water to precipitate the product.
-
Collect the solid by filtration. The reported yield for this high-efficiency step is 95%.[4]
Protocol 3: Dimroth Rearrangement for this compound Synthesis
This final step involves the acid-catalyzed cyclization with various anilines to generate a library of substituted thieno[2,3-d]pyrimidines.[4]
Materials:
-
N,N-dimethylmethanimidamide intermediate (from Protocol 2)
-
Substituted aniline (e.g., 3-methoxyaniline)
-
Glacial acetic acid
-
Microwave synthesis tube
-
Microwave reactor
Procedure:
-
In a microwave tube, combine the intermediate from Protocol 2 (1.06 g, 4.25 mmol), the desired aniline (5.1 mmol), and glacial acetic acid (10 mL).[4]
-
Seal the tube and irradiate in the microwave reactor at 120°C and 200 W for 1 hour.[4]
-
After cooling, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the final product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Quantitative Data Summary
The following tables summarize representative yields and biological activity data for the synthesized compounds.
Table 1: Representative Yields for Substituted Thieno[2,3-d]pyrimidines This table shows the yields for the final Dimroth rearrangement step using various substituted anilines.[5]
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
| a | Phenyl | 50 | 157.0-158.0 |
| c | 3-Methylphenyl | 79 | 172.0-173.0 |
| d | 4-Methylphenyl | 62 | 174.2-175.5 |
| f | 3-Methoxyphenyl | 83 | 130.0-131.2 |
| g | 4-Methoxyphenyl | 59 | 170.0-171.3 |
| h | 2-Fluorophenyl | 73 | 219.8-221.4 |
| s | 3,4-Dichlorophenyl | 61 | 183.5-184.1 |
Table 2: Anticancer Activity of this compound Derivatives The synthesized compounds were evaluated for their inhibitory effects on the MDA-MB-231 human breast cancer cell line.[4][5]
| Compound | IC₅₀ (μM) vs. MDA-MB-231 |
| l (4-Fluorophenyl derivative) | 27.6 |
| Paclitaxel (Positive Control) | 29.3 |
Applications in Drug Development
The this compound scaffold is a key pharmacophore in the development of targeted therapies, particularly as kinase inhibitors.[6] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer.
Compounds bearing this scaffold have demonstrated potent inhibitory activity against various kinases, including Phosphoinositide 3-kinases (PI3Ks) and tyrosine kinases.[6][7] For example, certain derivatives have shown significant inhibition of PI3Kβ and PI3Kγ isoforms, which are involved in cancer progression.[7] The data presented in Table 2, where compound l shows comparable activity to the established anticancer drug Paclitaxel, highlights the potential of this chemical class in developing new therapeutic agents.[4][8] Further structural optimization of these lead compounds may result in even more potent and selective drug candidates for clinical investigation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of thieno[2,3-d]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The this compound scaffold is a key pharmacophore in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction to Thieno[2,3-d]pyrimidines
This compound derivatives are heterocyclic compounds that are structurally analogous to purines, the fundamental components of DNA and RNA.[1] This structural similarity allows them to function as bioisosteres and interact with various biological targets, making them privileged scaffolds in medicinal chemistry.[1] Numerous studies have demonstrated their potential as potent inhibitors of key enzymes involved in disease progression, such as protein kinases (e.g., VEGFR-2, EGFR) and topoisomerases.[2][3][4] Consequently, these compounds are actively being investigated for the development of novel therapeutic agents.[2]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Unlike conventional heating, which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating. This leads to a rapid and uniform temperature increase throughout the sample, resulting in several key benefits:
-
Accelerated Reaction Rates: Reaction times can be reduced from hours to mere minutes.[5]
-
Higher Yields: Increased reaction efficiency often leads to higher product yields.[6]
-
Improved Purity: Shorter reaction times can minimize the formation of byproducts.
-
Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient than heating an entire oil bath.[7]
-
Greener Chemistry: Reduced reaction times and the potential for solvent-free reactions contribute to more environmentally friendly processes.[6]
Experimental Protocols
This section provides detailed protocols for the microwave-assisted synthesis of various this compound derivatives.
Protocol 1: Synthesis of 2-Amino-4-substituted-thieno[2,3-d]pyrimidine-6-carbonitrile Derivatives
This protocol describes a three-component reaction for the synthesis of substituted 4-aminothis compound-5-carbonitriles, which often serve as versatile intermediates for further derivatization.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Methodology:
-
In a 10 mL microwave process vial, combine the appropriate aldehyde (1 mmol), malononitrile (1 mmol), and the starting 2-amino-3-cyanothiophene derivative (1 mmol) in 5 mL of ethanol.
-
Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 mmol).
-
Seal the vial with a septum and place it in the cavity of a microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120°C (power: 150 W) for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of 3H-Thieno[2,3-d]pyrimidin-4-one Derivatives
This protocol outlines the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with formamide under microwave irradiation to yield the corresponding thieno[2,3-d]pyrimidin-4-ones.
Experimental Workflow:
Caption: Workflow for the synthesis of 3H-Thieno[2,3-d]pyrimidin-4-ones.
Methodology:
-
Place the 2-aminothiophene-3-carboxylic acid derivative (1 mmol) and formamide (5 mL) in a 10 mL microwave process vial.
-
Seal the vial and subject it to microwave irradiation at 150°C (power: 100 W) for 5-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to ambient temperature.
-
Pour the mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by filtration and wash it with water.
-
Recrystallize the crude product from ethanol to obtain the purified 3H-thieno[2,3-d]pyrimidin-4-one derivative.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives as reported in the literature.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Amino-2-phenyl-6-thienyl-pyrimidine-5-carbonitrile | Microwave | 140 | 8 min | 88 | [8] |
| 4-Amino-2-phenyl-6-thienyl-pyrimidine-5-carbonitrile | Conventional | Reflux | 24 h | 55 | [8] |
| Substituted Thieno[2,3-d]pyrimidines | Microwave | 150 | 10 min | 85-95 | [9] |
| Substituted Thieno[2,3-d]pyrimidines | Conventional | Reflux | 6-8 h | 60-75 | [9] |
Table 2: Synthesis of Various this compound Derivatives under Microwave Irradiation
| Starting Material | Reagents | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 2-Aminothiophene-3-carbonitrile | Aldehyde, Malononitrile | Ethanol | 150 | 15 | 82-91 | [10] |
| 2-Aminothiophene-3-carboxamide | Formamide | N/A | 100 | 5 | 92 | [11][12] |
| 4-Chlorothis compound | Substituted Aniline | DMF | 200 | 20 | 95 | [13] |
| 6-Amino-2,4-dimethoxypyrimidine | Aldehyde, Dimedone | Acetic Acid | N/A | N/A | High | [14] |
Applications in Drug Development & Relevant Signaling Pathways
This compound derivatives have shown significant promise as inhibitors of several key signaling pathways implicated in cancer and other diseases.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[4] Anticancer drugs targeting this enzyme, known as topoisomerase II poisons, work by stabilizing the transient enzyme-DNA cleavage complex, leading to DNA damage and cell death.[11][15] Certain this compound derivatives have demonstrated the ability to inhibit topoisomerase II, highlighting their potential as anticancer agents.[4]
Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of biologically active this compound derivatives. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of compounds for novel therapeutic applications. The ability of these derivatives to target key signaling pathways, such as those mediated by VEGFR-2 and Topoisomerase II, underscores their significant potential in the development of next-generation targeted therapies.
References
- 1. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. DNA Topoisomerases: As target for anti-cancer drugs [journals.ipinnovative.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant potential as kinase inhibitors in cancer therapy. The this compound scaffold is a key pharmacophore in the development of targeted therapies due to its structural similarity to the purine base found in ATP, allowing it to competitively bind to the ATP-binding site of various kinases. These compounds have shown inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4][5]
General Synthetic Strategies
The synthesis of this compound derivatives typically commences from a substituted 2-aminothiophene precursor. Several well-established synthetic routes are employed, with the choice of route often depending on the desired substitution pattern on the final molecule. A common and versatile starting material is a methyl or ethyl 2-aminothiophene-3-carboxylate.[3][6]
A prevalent multi-step synthetic approach involves the following key transformations:
-
Cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one core: This is often achieved by reacting the 2-aminothiophene derivative with urea or formamide.[6][7]
-
Chlorination: The resulting pyrimidinone is then chlorinated, typically using phosphoryl chloride (POCl₃), to yield a 4-chlorothis compound intermediate. This chloro-substituted intermediate is highly reactive and serves as a key building block for further derivatization.[2][6]
-
Nucleophilic Substitution: The chlorine atom at the 4-position is readily displaced by various nucleophiles, such as amines, to introduce diversity and modulate the biological activity of the final compounds. This step is crucial for structure-activity relationship (SAR) studies.[2]
Alternatively, a one-pot synthesis, known as the Gewald aminothiophene synthesis, can be employed to prepare the initial 2-aminothiophene intermediate.[2] This is then followed by cyclization and derivatization steps.
Signaling Pathways and Experimental Workflow
The development of this compound kinase inhibitors is guided by an understanding of the signaling pathways they target. For instance, inhibitors of EGFR and VEGFR-2 interfere with pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Targeted inhibition of receptor tyrosine kinases by this compound derivatives blocks downstream signaling pathways.
The general workflow for the synthesis and evaluation of these inhibitors follows a logical progression from chemical synthesis to biological testing.
Caption: A typical workflow for the discovery and development of this compound kinase inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data from the synthesis and biological evaluation of various this compound derivatives.
Table 1: Synthesis Yields of Key Intermediates and Final Compounds
| Compound/Intermediate | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound-2,4-diol | methyl 2-aminothiophene-3-carboxylate, urea | 200°C, 2 h | 65 | [6] |
| 2,4-dichlorothis compound | This compound-2,4-diol, POCl₃ | Reflux, 6 h | Not Specified | [6] |
| 2-Aryl-4-morpholino-5,6,7,8-tetrahydrobenzo[2][3]this compound derivatives | 2-Aryl-4-chloro-5,6,7,8-tetrahydrobenzo[2][3]this compound, Morpholine | Absolute ethanol:absolute isopropanol (1:1), reflux, 4 h to overnight | 75-95 | [2] |
| 2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 4-hydrazinyl-5,6,7,8-tetrahydrobenzo[2][3]this compound, chloroacetyl chloride | DCM, TEA, gentle heating, 4 h | 80 | [1] |
| 2-Morpholino-N′-(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide, Morpholine | Not Specified | 66 | [1] |
| 2-(4-Methylpiperazin-1-yl)-N′-(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide, N-methylpiperazine | Not Specified | 59 | [1] |
Table 2: Biological Activity of this compound Kinase Inhibitors
| Compound | Target Kinase | Assay | IC₅₀ (µM) or % Inhibition | Cell Line | Reference |
| Compound VIb | PI3Kβ | In vitro kinase assay | 72% inhibition @ 10 µM | - | [2] |
| Compound VIb | PI3Kγ | In vitro kinase assay | 84% inhibition @ 10 µM | - | [2] |
| Compound 5 | FLT3 | Kinase inhibition assay | Not specified | - | [1][5] |
| Compound 8 | - | Cytotoxicity assay | Higher than reference | MCF-7, HepG-2 | [1] |
| Compound 17f | VEGFR-2 | In vitro kinase assay | 0.23 | - | [8] |
| Compound 17f | - | Cytotoxicity (MTT) | 2.80 | HCT-116 | [4][8] |
| Compound 17f | - | Cytotoxicity (MTT) | 4.10 | HepG2 | [4][8] |
| Compound 7a | EGFR (wild-type & T790M) | Cytotoxicity assay | Significant inhibition | HepG2, PC3 | [9] |
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and final this compound derivatives, based on published literature.
Protocol 1: Synthesis of this compound-2,4-diol [6]
Materials:
-
Methyl 2-aminothiophene-3-carboxylate
-
Urea
-
Round-bottom flask
-
Heating mantle with temperature controller
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, thoroughly mix methyl 2-aminothiophene-3-carboxylate (0.13 mol, 20 g) and urea (1 mol, 60 g).
-
Heat the mixture at 200°C for 2 hours with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid is the crude this compound-2,4-diol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain a white solid.
-
Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected yield is approximately 65%.
Protocol 2: Synthesis of 2,4-dichlorothis compound [6]
Materials:
-
This compound-2,4-diol
-
Phosphoryl chloride (POCl₃)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, place this compound-2,4-diol (0.05 mol, 8.4 g).
-
Carefully add phosphoryl chloride (100 ml) to the flask in a fume hood.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is the crude 2,4-dichlorothis compound.
-
Filter the solid, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Protocol 3: General Procedure for the Synthesis of 4-amino-substituted thieno[2,3-d]pyrimidines [2]
Materials:
-
4-chlorothis compound derivative
-
Desired amine (e.g., Morpholine)
-
Absolute ethanol
-
Absolute isopropanol
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the 4-chlorothis compound derivative (1 equivalent) in a 1:1 mixture of absolute ethanol and absolute isopropanol.
-
Add the desired amine (e.g., morpholine, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4 hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the final 4-amino-substituted this compound derivative. The expected yields are typically in the range of 75-95%.
Protocol 4: Synthesis of 2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide [1]
Materials:
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve 4-hydrazinyl-5,6,7,8-tetrahydrobenzo[2][3]this compound (1.0 mmol) in DCM in a round-bottom flask.
-
Add chloroacetyl chloride (3.0 mmol) to the solution.
-
Add a few drops (e.g., 4 drops) of TEA to the reaction mixture.
-
Gently heat the mixture for 4 hours.
-
After the reaction is complete, filter the resulting product.
-
Dry the product and recrystallize from ethanol. The expected yield is approximately 80%.
These protocols provide a foundation for the synthesis of a diverse library of this compound kinase inhibitors. Researchers can adapt these methods by varying the starting materials and reagents to explore the structure-activity relationships and optimize the potency and selectivity of these promising therapeutic agents.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 6. ijacskros.com [ijacskros.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and this compound derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Note: A Facile and Efficient Two-Step Synthesis of 4-chlorothieno[2,3-d]pyrimidine
Introduction
4-Chlorothieno[2,3-d]pyrimidine is a crucial heterocyclic building block in medicinal and organic chemistry.[1] Its this compound core is a bioisostere of the purine scaffold, making it a key intermediate in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and antiviral agents.[2] The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to develop novel therapeutic agents.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 4-chlorothis compound, starting from commercially available methyl 2-aminothiophene-3-carboxylate. The two-step synthesis involves an initial condensation reaction to form thieno[2,3-d]pyrimidin-4-ol, followed by a chlorination reaction to yield the final product.
Physicochemical Properties of 4-chlorothis compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₂S | [3] |
| Molecular Weight | 170.62 g/mol | [3] |
| Appearance | Light-colored to off-white crystalline solid | [1] |
| Melting Point | 97-98 °C | [4] |
| Purity | 98% | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water. | [1] |
| Storage | Store in an inert atmosphere at 2-8 °C |
Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-d]pyrimidin-4-ol (2)
This protocol outlines the synthesis of the intermediate, thieno[2,3-d]pyrimidin-4-ol, from methyl 2-aminothiophene-3-carboxylate and formamidine acetate.
Materials:
-
Methyl 2-aminothiophene-3-carboxylate (1)
-
Formamidine acetate
-
Ethanol
-
Ice-cold water
-
Three-necked flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a three-necked flask containing ethanol (50 mL), add methyl 2-aminothiophene-3-carboxylate (1) (30 g, 190 mmol) and formamidine acetate (25.8 g, 280 mmol).[4]
-
Stir the mixture and heat it to reflux at 78 °C for 3 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice-cold water.[4]
-
A solid product will form. Filter the solid and wash it with ice-cold water.[4]
-
Recrystallize the crude product from ethanol to obtain pure thieno[2,3-d]pyrimidin-4-ol (2).[4]
Quantitative Data for Protocol 1
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Methyl 2-aminothiophene-3-carboxylate | Formamidine acetate | Ethanol | 3 h | 78 °C | 60% | [4] |
Protocol 2: Synthesis of 4-chlorothis compound (3)
This protocol describes the chlorination of thieno[2,3-d]pyrimidin-4-ol to produce the final product, 4-chlorothis compound.
Materials:
-
Thieno[2,3-d]pyrimidin-4-ol (2)
-
Phosphoryl trichloride (POCl₃)
-
Toluene
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Suspend thieno[2,3-d]pyrimidin-4-ol (2) (1 g, 6.6 mmol) in toluene (5 mL) in a round-bottom flask.[4]
-
Carefully add phosphoryl trichloride (10 mL) to the suspension.[4]
-
Heat the mixture to reflux at 110 °C for 1-2 hours.[4]
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, slowly pour the mixture into ice-cold water with stirring at room temperature.[4]
-
A solid product will form. Filter the solid, wash it with ice-cold water, and dry it.[4]
-
Recrystallize the crude product from ethanol to obtain pure 4-chlorothis compound (3).[4]
Alternative Chlorination Procedure:
A mixture of the thieno[2,3-d]pyrimidin-4-one derivative (3.14 mmol) and POCl₃ (59.36 mmol) can be cooled to 0 °C. The POCl₃ is added dropwise with stirring. The mixture is then heated under reflux for 4–12 hours. The work-up involves pouring the mixture onto ice/water, neutralizing with ammonia solution, and extracting with ethyl acetate.[5]
Quantitative Data for Protocol 2
| Starting Material | Chlorinating Agent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Thieno[2,3-d]pyrimidin-4-ol | Phosphoryl trichloride | Toluene | 1-2 h | 110 °C | 90% | [4] |
| Thieno[2,3-d]pyrimidin-4-one derivatives | POCl₃ | Neat | 4-12 h | Reflux | Not specified | [5] |
| 4-Hydroxyquinazoline | Thionyl chloride/DMF (cat.) | Thionyl chloride | 4 h | 80 °C | 100% (for a related compound) | [6] |
Synthesis Workflow
Caption: Two-step synthesis of 4-chlorothis compound.
References
- 1. srinichem.com [srinichem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Chlorothis compound | C6H3ClN2S | CID 736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-5-PHENYLthis compound synthesis - chemicalbook [chemicalbook.com]
Thieno[2,3-d]pyrimidine Derivatives as Potent EGFR Tyrosine Kinase Inhibitors: A Guide for Researchers
Application Notes & Protocols
The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework in the design of novel and potent inhibitors targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a well-established driver in various human cancers, particularly non-small cell lung cancer (NSCLC). This has led to the development of targeted therapies, with this compound derivatives showing significant potential due to their bioisosteric relationship with established quinazoline-based inhibitors like gefitinib and erlotinib.[1] These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines and direct inhibitory activity against both wild-type and mutant forms of EGFR.[2][3][4][5]
This document provides a summary of key findings, quantitative data, and detailed experimental protocols for researchers and drug development professionals working on the discovery and evaluation of this compound-based EGFR inhibitors.
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various cancer cell lines and EGFR kinase isoforms. These compounds have shown promising results, with some exhibiting greater potency than existing reference drugs.
Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2a | A549 (Lung) | 13.40 | Doxorubicin | >100 | [1] |
| 4d | PC3 (Prostate) | 14.13 | Doxorubicin | >100 | [1] |
| 7a | HepG2 (Liver) | Significant Inhibition (IC50 not specified) | - | - | [2][6][7] |
| 7a | PC3 (Prostate) | Significant Inhibition (IC50 not specified) | - | - | [2][6][7] |
| 5b | MCF-7 (Breast) | 22.66 | Erlotinib | 28.48 | [5] |
| 5b | A549 (Lung) | 17.79 | - | - | [5] |
| B1 | H1975 (Lung, L858R/T790M) | 0.087 | AZD9291 (Osimertinib) | - | [4][8][9] |
| 7b | OVCAR-4 (Ovarian) | 1.95 - 9.6 (GI50) | - | - | [10] |
Table 2: EGFR Kinase Inhibitory Activity of this compound Derivatives
| Compound | EGFR Isoform | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 2 | EGFRwt | 280 | Erlotinib | 320 | [3] |
| 2 | EGFRT790M | 5020 | Gefitinib | 21440 | [3] |
| B1 | EGFRL858R/T790M | 13 | - | - | [4][8][9] |
| 5b | EGFRwt | 37.19 | - | - | [5] |
| 5b | EGFRT790M | 204.10 | - | - | [5] |
| 7b | EGFR | 96 | Erlotinib | 37 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. The following are standard protocols for key experiments in the study of this compound EGFR inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, H1975, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.[3]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., erlotinib).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound derivatives (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the EGFR enzyme.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot Analysis for EGFR Signaling Pathway
This technique is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cells treated with this compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
The following diagrams illustrate key concepts in the research and development of this compound-based EGFR inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Drug Discovery Workflow for EGFR Inhibitors.
Caption: In Vitro Kinase Assay Workflow.
References
- 1. Synthesis of Novel this compound Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and this compound derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, anticancer evaluation, and in silico studies of some this compound derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Thieno[2,3-d]pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-d]pyrimidine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer agents. These compounds have been shown to target various key players in oncogenic signaling pathways, including protein kinases and enzymes involved in DNA replication and cell cycle progression. This document provides a comprehensive overview of the essential in vitro testing protocols to evaluate the efficacy and mechanism of action of novel this compound compounds.
Key In Vitro Assays
A battery of in vitro assays is crucial to characterize the anticancer potential of this compound derivatives. These assays typically begin with evaluating general cytotoxicity against various cancer cell lines, followed by more specific assays to identify the molecular targets and elucidate the mechanism of action.
Antiproliferative and Cytotoxicity Assays
These initial screening assays are fundamental to determine the concentration-dependent inhibitory effect of the compounds on cancer cell growth.
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Sorafenib).[2][3]
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[3]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.[3]
-
Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates to remove unbound dye.
-
Dye Solubilization: Solubilize the bound SRB with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate the IC50 values as described for the MTT assay.
Kinase Inhibition Assays
Many this compound compounds function as kinase inhibitors. Specific assays are required to determine their inhibitory activity against purified enzymes.
a) VEGFR-2 Kinase Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[2][6]
Protocol:
-
Assay Principle: This assay typically uses a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology or an enzyme-linked immunosorbent assay (ELISA) format.
-
Reaction Mixture: In a microplate, combine the purified VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Addition: Add the this compound compounds at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Detection:
-
TR-FRET: Add a europium-labeled anti-phosphotyrosine antibody and a ULight™-labeled streptavidin. The signal is proportional to the level of substrate phosphorylation.
-
ELISA: Transfer the reaction mixture to a streptavidin-coated plate. Detect the phosphorylated substrate using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and a suitable substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[2]
b) Other Kinase Assays (EGFR, PI3K, FLT3, etc.)
Similar principles apply to assays for other kinases such as Epidermal Growth Factor Receptor (EGFR)[7][8], Phosphoinositide 3-kinase (PI3K)[9][10], and FMS-like tyrosine kinase 3 (FLT3)[4][11][12]. The specific enzyme, substrate, and antibodies will vary depending on the kinase being investigated.
Apoptosis Assays
These assays determine whether the cytotoxic effect of the compounds is due to the induction of programmed cell death (apoptosis).
a) Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12][13]
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound compound at its IC50 concentration for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.[4]
b) Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, caspase-9).[14]
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).
-
Incubation: Incubate to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate.
-
Data Analysis: Quantify the fold-increase in caspase activity compared to untreated cells.[14]
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the this compound compound.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[14][15][16]
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the activity of different this compound compounds.
Table 1: Antiproliferative Activity of this compound Derivatives (IC50 in µM)
| Compound ID | HCT-116 | HepG2 | MCF-7 | A549 | PC3 | Reference |
| Compound 17f | 2.80 ± 0.16 | 4.10 ± 0.45 | - | - | - | [2] |
| Compound 8 | - | 3.3 ± 0.90 | 4.132 ± 0.5 | - | - | [4] |
| Compound 14 | - | - | 22.12 | - | - | [3] |
| KD-8 | - | - | - | - | 2.1 (average) | [17] |
| Compound 7a | - | - | - | - | - | [8] |
| Compound 22 | - | 16.66 ± 1.22 | 11.32 ± 0.32 | - | - | [6] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | [2] |
| Compound 8b | VEGFR-2 | - | [15] |
| Compound 5 | FLT3 | - | [4] |
| Compound 8 | Topoisomerase II | 41.67 ± 3.89 | [14] |
| KD-8 | KRAS G12D | - | [17] |
| Compound 22 | VEGFR-2 | 0.58 | [6] |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: General workflow for in vitro evaluation of this compound compounds.
Caption: Simplified VEGFR and PI3K signaling pathways targeted by Thieno[2,3-d]pyrimidines.
Conclusion
The protocols and data presented here provide a foundational framework for the in vitro characterization of this compound compounds as potential anticancer agents. A systematic approach, starting from broad cytotoxicity screening and progressing to specific mechanistic studies, is essential for identifying promising lead candidates for further development. The versatility of the this compound scaffold allows for the targeting of multiple oncogenic pathways, highlighting its importance in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of new this compound and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of this compound-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Thieno[2,3-d]pyrimidine with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting molecular docking studies of thieno[2,3-d]pyrimidine derivatives with various protein kinases. The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purines and interact with the ATP-binding sites of numerous kinases.[1][2] This makes it a valuable core for designing inhibitors targeting kinases implicated in diseases like cancer. Molecular docking is a crucial computational tool that predicts the binding interactions and affinities between small molecules and their protein targets, thereby guiding the rational design and optimization of novel therapeutic agents.[2][3][4]
Application Notes: Targeting Key Protein Kinases
This compound derivatives have been successfully investigated as inhibitors of several important protein kinases involved in cancer progression. These include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][5][6] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several studies have reported this compound-based compounds with potent anti-VEGFR-2 activity.[5][6][7][8]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a major driver in various cancers, including non-small cell lung cancer and breast cancer.[2][9][10] this compound derivatives have been designed and synthesized as effective EGFR inhibitors, including those targeting mutant forms like EGFRT790M.[9][10][11]
-
Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases that play a central role in cell growth, proliferation, and survival.[12][13] The PI3K signaling pathway is frequently hyperactivated in cancer. Novel this compound derivatives have shown promising inhibitory activity against PI3K isoforms.[12][13][14]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle.[15][16] Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Thieno[2,3-d]pyrimidines have been explored as potential CDK inhibitors.[15][16][17]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase involved in the proliferation and survival of hematopoietic stem cells.[18][19] Mutations in FLT3 are common in acute myeloid leukemia, making it an attractive therapeutic target.[18][19]
Quantitative Data Summary
The following tables summarize the inhibitory activities and docking scores of representative this compound derivatives against various protein kinases as reported in the literature.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 17f | VEGFR-2 | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04 | [5] |
| 18 | VEGFR-2 | 0.084 | Sorafenib | - | [6] |
| 8b | VEGFR-2 | 0.005 | - | - | [8] |
| 8e | VEGFR-2 | 0.0039 | - | - | [8] |
| 5b | EGFRWT | 0.037 | Erlotinib | - | [9] |
| 5b | EGFRT790M | 0.204 | Erlotinib | - | [9] |
| 12c | EGFRWT | 0.0375 | Erlotinib | - | [11] |
| 12c | EGFRT790M | 0.1489 | Erlotinib | - | [11] |
| 21 | EGFR | 0.077 | Erlotinib | 0.04 | [20] |
| 25 | EGFR | 0.059 | Erlotinib | 0.04 | [20] |
| VIb | PI3Kβ | 72% Inhibition | - | - | [12][13] |
| VIb | PI3Kγ | 84% Inhibition | - | - | [12][13] |
| 5 | FLT3 | High Inhibition | - | - | [18][19] |
| 25 | FGFR | 0.029 | Staurosporine | 0.024 | [20] |
| 26f | FAK | 0.0282 | TAE-226 | - | [21] |
Table 2: Molecular Docking Scores of this compound Derivatives
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Source |
| 18 | VEGFR-2 | -22.71 | Sorafenib | -21.77 | [6] |
| 10b | EGFR | -11.46 | Erlotinib | - | [22] |
| 10e | EGFR | -9.33 | Erlotinib | - | [22] |
Experimental Protocols
Molecular Docking Protocol
This protocol provides a generalized workflow for performing molecular docking of this compound derivatives against a target protein kinase.
1.1. Required Software and Resources:
-
Protein Data Bank (PDB): To obtain the 3D crystal structure of the target kinase.
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[3]
-
AutoDock Vina: A widely used program for molecular docking.[3]
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.[3]
-
ChemDraw or similar software: To draw the 2D structure of the ligand and convert it to 3D.
1.2. Protein Preparation:
a. Download the 3D crystal structure of the target protein kinase from the PDB. It is advisable to select a structure that is co-crystallized with a known inhibitor to help define the active site.[3] b. Load the PDB file into AutoDock Tools. c. Remove water molecules and any co-crystallized ligands and ions from the protein structure.[3] d. Add polar hydrogen atoms to the protein.[3] e. Assign Kollman charges to the protein atoms.[3] f. Save the prepared protein in the PDBQT file format.[3]
1.3. Ligand Preparation:
a. Draw the 2D structure of the this compound derivative using chemical drawing software and convert it to a 3D structure (e.g., in SDF or MOL2 format). b. Load the 3D ligand structure into AutoDock Tools. c. Detect the rotatable bonds and set the torsion angles. d. Save the prepared ligand in the PDBQT file format.[3]
1.4. Grid Box Generation:
a. Define the active site of the kinase for docking by creating a grid box. b. The grid box should be centered on the position of the co-crystallized ligand in the original PDB file.[3] c. Ensure the grid box dimensions are large enough to accommodate the ligand and allow for its free rotation and translation.[3]
1.5. Docking Simulation:
a. Perform the docking simulation using AutoDock Vina. A typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt[3] b. The grid.conf file contains the coordinates and dimensions of the grid box.
1.6. Analysis of Results:
a. Visualize the docking results using software like Discovery Studio Visualizer or PyMOL. b. Analyze the binding poses of the ligand in the protein's active site. c. Identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. d. The docking score, which represents the binding affinity, will be available in the output log file.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against a target protein kinase.
2.1. Materials:
-
Recombinant human protein kinase (e.g., VEGFR-2, EGFR).
-
Specific substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Reference inhibitor (e.g., Sorafenib, Erlotinib).
-
384-well plates.
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).
2.2. Procedure:
a. Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. b. In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the protein kinase. c. Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the signal (e.g., amount of phosphorylated substrate) using a plate reader. g. Calculate the percentage of kinase inhibition for each compound concentration. h. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Workflows
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: EGFR signaling pathway and point of inhibition.
Caption: General workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the cell viability and cytotoxic effects of Thieno[2,3-d]pyrimidine derivatives. These compounds are a class of heterocyclic molecules with significant therapeutic potential, particularly in oncology, due to their activity as kinase inhibitors and inducers of programmed cell death.[1][2] The following protocols for MTT and Annexin V/PI assays are standard methods to evaluate the efficacy of these derivatives in cancer cell lines.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cells, is a key metric for cytotoxicity.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [1] |
| HepG2 (Liver) | 4.10 ± 0.45 | [1] | |
| Compound 8 | HT-29 (Colon) | 11.25 ± 1.05 | [3] |
| MCF-7 (Breast) | 10.51 ± 0.98 | [3] | |
| HepG-2 (Liver) | 7.9 ± 0.05 | [3] | |
| Compound 5 | HT-29 (Colon) | 9.8 ± 0.05 | [3] |
| MCF-7 (Breast) | 8.9 ± 0.09 | [3] | |
| HepG-2 (Liver) | 6.8 ± 0.03 | [3] | |
| Compound 8 | HT-29 (Colon) | - | [4] |
| Compound 10b | MCF-7 (Breast) | 19.4 ± 0.22 | [5] |
| Compound 10e | MCF-7 (Breast) | 14.5 ± 0.30 | [5] |
| HCT-116 (Colon) | 57.01 ± 0.61 | [5] | |
| PC-3 (Prostate) | 25.23 ± 0.40 | [5] | |
| Compound 8d | HUH-7 (Liver) | 5.8 µg/mL | [6] |
| MCF-7 (Breast) | 8.3 µg/mL | [6] | |
| BHK (Kidney) | 17 µg/mL | [6] | |
| Compound 5b | MCF-7 (Breast) | 22.66 | [7] |
| A549 (Lung) | 17.79 | [7] | |
| Compound 22 | MCF-7 (Breast) | 11.32 ± 0.32 | [8] |
| HepG2 (Liver) | 16.66 ± 1.22 | [8] |
Data Presentation: Apoptosis Induction by this compound Derivatives
Several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptotic cells.
| Compound/Derivative | Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| Compound 5 | HT-29 (Colon) | 9.8 µM | 65.3 ± 3.4 | 1.9-fold increase | - | [3][9] |
| HepG-2 (Liver) | 6.8 µM | 49.9 ± 3.5 | 2.3-fold increase | - | [3][9] | |
| Compound 7a | HT-29 (Colon) | 12.5 ± 1.1 µM | 55.3 ± 0.70 | - | - | [3] |
| HepG-2 (Liver) | 10.5 ± 0.95 µM | 25.8 ± 1.6 | - | - | [3] | |
| Compound 8 | HT-29 (Colon) | 11.25 µM | 74.9 ± 4.9 | - | 19.1-fold increase | [3][4] |
| HepG-2 (Liver) | 7.9 µM | 59.6 ± 0.19 | - | - | [3] | |
| Compound 9b | HepG-2 (Liver) | 13.5 ± 1.2 µM | 27.9 ± 2.9 | - | - | [3] |
| Compound 5b | A549 (Lung) | 17.79 µM | 17.84 | 45.71 | 63.55 | [7] |
| Compound 22 | MCF-7 (Breast) | - | Increased | Increased | - | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.[10]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and a vehicle control (medium with DMSO).[11]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[3][11]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Assay for Apoptosis
This protocol describes the use of flow cytometry with Annexin V-FITC and PI staining to quantify apoptosis induced by this compound derivatives.[7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Signaling Pathway
This compound derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the inhibition of survival signals and the activation of pro-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.[4][8]
References
- 1. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in structural identification of some this compound scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Thieno[2,3-d]pyrimidine Libraries for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, acting as a bioisostere of purine.[1][2] This structural similarity to the building blocks of DNA and RNA allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly protein kinases.[2][3] Dysregulation of kinase activity is a known contributor to numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5] this compound derivatives have been successfully developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase 2 (JAK2), demonstrating their potential in developing targeted therapies.[4][6][7]
This application note provides a comprehensive guide to the high-throughput screening (HTS) of this compound libraries. It includes detailed protocols for common biochemical and cell-based assays, a summary of representative screening data, and visualizations of key workflows and biological pathways.
Data Presentation: Inhibitory Activities
The following tables summarize the biological activities of representative this compound derivatives against various protein kinases and cancer cell lines, as reported in the literature.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | [6] |
| Compound 22 | VEGFR-2 | 0.58 | [8] |
| Compound 5 | FLT3 | Not specified, but highest inhibitory activity | [2] |
| Compound 8 | Topoisomerase IIα | 41.67 ± 3.89 | [9] |
| Various Derivatives | General Kinase Mix | 41.4% to 83.5% inhibition @ 20 µM | [2] |
| Unnamed Derivative | General Kinase Mix | 49.02% inhibition @ 20 µM |[7] |
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound l | MDA-MB-231 (Breast) | 27.6 | [10] |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [6] |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | [6] |
| Compound 22 | MCF-7 (Breast) | 11.32 ± 0.32 | [8] |
| Compound 22 | HepG2 (Liver) | 16.66 ± 1.22 | [8] |
| Compound KD-8 | Panc1, SW1990, CT26 (KRAS G12D mutant) | Average of 2.1 | [11] |
| Unnamed Derivative | HepG2 (Liver) | 8.001 ± 0.0445 | [7] |
| Compound 8d | MCF-7 (Breast) | 8.3 (µg/mL) | [12] |
| Compound 8d | HUH-7 (Liver) | 5.8 (µg/mL) |[12] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for quantifying the inhibitory activity of test compounds against a purified kinase enzyme, suitable for HTS. The assay measures the amount of ATP remaining after the kinase reaction; a high luminescence signal corresponds to low kinase activity (high inhibition).[5]
Materials:
-
This compound compound library
-
Recombinant protein kinase of interest (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™, Kinase-Glo®)[5][13]
-
DMSO (Dimethyl sulfoxide)
-
White, flat-bottom 384-well assay plates[5]
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control and a known inhibitor as a positive control.[5]
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into the appropriate wells of the 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the kinase enzyme and its specific substrate in the assay buffer. Dispense this mixture into the wells containing the compounds.
-
Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific enzyme.
-
Incubation: Gently mix the plate on a shaker and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to keep the reaction within the linear range.[5]
-
Signal Generation: Terminate the kinase reaction and measure remaining ATP by adding the ATP detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's instructions.[13] This step typically involves a second incubation period.
-
Data Acquisition: Measure the luminescence intensity of each well using a compatible plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol outlines a colorimetric assay to assess the effect of test compounds on the proliferation and viability of cancer cells. It is a robust method for primary screening and determining cytotoxic or cytostatic effects.[7][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HT-29)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
This compound compound library
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow overnight in a CO₂ incubator.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from DMSO stock solutions. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls (vehicle control, positive control). Incubate the plates for 48 to 72 hours.[14]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 5-10 minutes.[14]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against compound concentration to determine the IC₅₀ value.
Visualizations
References
- 1. This compound as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of this compound-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Thieno[2,3-d]pyrimidine synthesis
Welcome to the Technical Support Center for the synthesis of thieno[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of thieno[2,3-d]pyrimidines, which typically involves a two-step process: the Gewald synthesis of a 2-aminothiophene precursor, followed by cyclization to form the fused pyrimidine ring.
Step 1: Gewald Synthesis of 2-Aminothiophene Precursors
The Gewald reaction is a multicomponent reaction used to synthesize substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
Question 1: I am getting a low yield or no 2-aminothiophene product. What are the possible causes and solutions?
Answer:
Low or no yield in the Gewald reaction can stem from several factors related to the initial condensation, sulfur addition, and cyclization steps.
Possible Causes and Troubleshooting Steps:
-
Incomplete Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is crucial.
-
Solution: Ensure you are using an appropriate base (e.g., morpholine, piperidine, triethylamine) and allow for sufficient reaction time. Gentle heating can also help drive the condensation to completion. You can monitor the formation of the condensed product by TLC to confirm this step is working before adding sulfur.
-
-
Poor Quality of Elemental Sulfur: The reactivity of sulfur can significantly impact the reaction.
-
Solution: Use finely powdered, high-purity sulfur to ensure its efficient participation in the reaction.
-
-
Suboptimal Reaction Temperature: The temperature affects the rates of sulfur addition and cyclization.
-
Solution: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates. Excessively high temperatures can lead to polymerization and side reactions, resulting in a dark brown or tarry reaction mixture.
-
-
Incorrect Solvent: The solvent polarity plays a key role.
-
Solution: Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the reaction. The solubility of elemental sulfur in the chosen solvent is also an important consideration.
-
-
Impure Starting Materials: Impurities can catalyze side reactions.
-
Solution: Ensure your ketone/aldehyde and active methylene nitrile are of high purity.
-
Question 2: My reaction mixture has turned into a dark, tarry mess. What went wrong?
Answer:
The formation of a dark brown or tarry mixture often indicates polymerization or the formation of complex polysulfides.
Possible Causes and Troubleshooting Steps:
-
Excessively High Temperature: Overheating the reaction can lead to uncontrolled side reactions.
-
Solution: Optimize the reaction temperature by performing small-scale experiments at different temperatures.
-
-
Impure Reactants: As mentioned previously, impurities can act as catalysts for unwanted side reactions.
-
Solution: Use purified starting materials.
-
-
Formation of Polysulfides: This is an inherent aspect of the Gewald reaction.
-
Solution: While difficult to prevent entirely, proper workup and purification, such as column chromatography, can help remove these colored impurities.
-
Question 3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
Answer:
A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the Knoevenagel condensation).
Possible Causes and Troubleshooting Steps:
-
Reaction Conditions Favoring Dimerization: The formation of this dimer is highly dependent on the reaction conditions.
-
Solution: Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction. For instance, adding the sulfur portionwise or at a lower temperature might be beneficial.
-
Step 2: Cyclization of 2-Aminothiophene to Thieno[2,3-d]pyrimidine
The prepared 2-aminothiophene is then cyclized to form the final this compound ring. A common method for this is the Dimroth rearrangement.
Question 4: The cyclization of my 2-aminothiophene-3-carbonitrile to the this compound is incomplete, resulting in a low yield. How can I improve this?
Answer:
Incomplete cyclization can be due to several factors, including the reaction conditions and the nature of your starting materials.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Reaction Conditions for Dimroth Rearrangement: The Dimroth rearrangement is often sensitive to reaction conditions.
-
Solution:
-
Temperature: Ensure the reaction is heated sufficiently. Some cyclizations require refluxing for an extended period.
-
Catalyst: The rearrangement can be catalyzed by acid or base. Ensure the appropriate catalyst is used and in the correct amount.
-
Microwave Irradiation: The use of microwave synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of this compound-4-amines.[1]
-
-
-
Steric Hindrance: The substituents on your 2-aminothiophene or the amine used in the Dimroth rearrangement can affect the reaction rate.
-
Solution: For example, ortho-substituted anilines may react slower or give lower yields compared to para-substituted anilines in the Dimroth rearrangement.[1] If possible, consider alternative starting materials or be prepared for longer reaction times and potentially lower yields.
-
-
Reagent Purity: Impurities in the 2-aminothiophene precursor or the cyclizing agent can interfere with the reaction.
-
Solution: Ensure your starting materials are pure. Recrystallization of the 2-aminothiophene intermediate before cyclization is recommended.
-
Question 5: I am having difficulty purifying my final this compound product. What are some effective purification techniques?
Answer:
Purification of thieno[2,3-d]pyrimidines can be challenging due to the presence of unreacted starting materials and side products.
Recommended Purification Methods:
-
Recrystallization: This is often the first method to try. The choice of solvent will depend on the specific properties of your compound. Ethanol is a commonly used solvent for recrystallizing both the 2-aminothiophene intermediate and the final this compound product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful technique for separating the desired product from impurities. The choice of eluent will need to be optimized for your specific compound.
-
Precipitation: In some cases, the product may precipitate from the reaction mixture upon cooling. This can be an effective initial purification step. Washing the precipitate with a cold solvent can help remove soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for thieno[2,3-d]pyrimidines?
A1: The most common synthetic pathway involves:
-
Gewald Reaction: Synthesis of a polysubstituted 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur with a base catalyst.
-
Cyclization: The resulting 2-aminothiophene is then cyclized to form the this compound ring. This is often achieved through a Dimroth rearrangement, for example, by reacting a 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine.[1]
Q2: Are there any one-pot methods for synthesizing thieno[2,3-d]pyrimidines?
A2: Yes, one-pot syntheses have been developed. For example, a one-pot reaction involving the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with various aromatic aldehydes has been reported.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the Gewald reaction and the subsequent cyclization. By comparing the spots of your reaction mixture to those of your starting materials, you can determine when the reaction is complete.
Data Presentation
Table 1: Reported Yields of this compound Derivatives via Dimroth Rearrangement [1]
| Compound | R (Substituent on Aniline) | Yield (%) |
| a | Phenyl | 50 |
| b | 2-Methylphenyl | 47 |
| c | 3-Methylphenyl | 79 |
| d | 4-Methylphenyl | 62 |
| e | 2-Methoxyphenyl | 70 |
| f | 3-Methoxyphenyl | 83 |
| g | 4-Methoxyphenyl | 59 |
| h | 2-Fluorophenyl | 73 |
Yields are for the final thieno[2,3-d]pyrimidin-4-amine product from the intermediate N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide.
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes a typical Gewald reaction to synthesize a 2-aminothiophene precursor.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Cyclization to 4-(substituted-anilino)-5,6,7,8-tetrahydrobenzo[b]this compound via Dimroth Rearrangement (Microwave-Assisted)[1]
This protocol outlines the cyclization of a 2-aminothiophene intermediate to the final this compound product using microwave irradiation.
Step A: Formation of the Intermediate
-
React 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).
-
Heat the mixture at 70°C under microwave irradiation at 200 W for 20 minutes to obtain N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (yield ~95%).
Step B: Dimroth Rearrangement
-
React the intermediate from Step A (4.25 mmol) with a suitable aromatic amine.
-
Perform the reaction under microwave irradiation. The specific time and power will need to be optimized for the specific amine used.
Mandatory Visualization
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: General workflow for this compound synthesis.
References
Technical Support Center: Purification of Thieno[2,3-d]pyrimidine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thieno[2,3-d]pyrimidine analogs.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound derivatives.
Column Chromatography Troubleshooting
Question: I am having difficulty separating my target this compound analog from a closely related impurity using silica gel column chromatography. What can I do to improve the separation?
Answer:
Effective separation of closely related this compound analogs can be challenging due to their similar polarities. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Solvent System: The most common mobile phase for silica gel chromatography of Thieno[2,3-d]pyrimidines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] Systematically vary the ratio of these solvents to find the optimal polarity that provides the best separation on a Thin Layer Chromatography (TLC) plate before proceeding with the column.
-
Gradient Elution: If isocratic elution (using a constant solvent ratio) fails, employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities, followed by your target compound, and then more polar impurities.
-
Solvent Modifiers: For basic this compound analogs that may streak or show poor peak shape on silica gel, adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can significantly improve chromatography by neutralizing acidic sites on the silica.
-
-
Adjust the Stationary Phase:
-
Alumina: Consider using alumina (neutral or basic) as the stationary phase, which can offer different selectivity compared to silica gel, especially for compounds with basic functionalities.
-
Reverse-Phase Chromatography: For highly polar or water-soluble this compound analogs, reverse-phase column chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) may provide a better separation.
-
-
Improve Column Packing and Sample Loading:
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A slurry packing method is generally recommended.
-
Minimize Sample Band Volume: Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a narrow band. Overloading the column with too much sample can lead to broad peaks and poor separation.
-
Question: My this compound analog is streaking or tailing on the TLC plate and during column chromatography. What is the cause and how can I fix it?
Answer:
Streaking or tailing is a common issue, often caused by one of the following:
-
Compound Overload: Applying too concentrated a sample to the TLC plate or loading too much material onto the column can lead to tailing. Try diluting your sample for TLC and reducing the amount of crude material for column chromatography.
-
Strong Interaction with Stationary Phase: Highly polar or basic this compound analogs can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.
-
Solution: Add a small amount of a competitive base, such as triethylamine or pyridine (0.1-1%), to your mobile phase to block these strong interactions.
-
-
Inappropriate Solvent: The solvent used to dissolve the sample for loading might be too strong, causing it to spread out on the column before the mobile phase starts to elute it.
-
Solution: Dissolve your sample in a solvent that is as non-polar as possible while still ensuring good solubility.
-
Question: My this compound analog seems to be degrading on the silica gel column. What can I do?
Answer:
Some this compound derivatives can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine to neutralize the acidic sites. This is done by making a slurry of the silica gel in the desired non-polar solvent containing a small percentage of triethylamine and then packing the column as usual.
-
Use an Alternative Stationary Phase: As mentioned earlier, switching to a more inert stationary phase like neutral alumina or Celite can prevent degradation.
-
Minimize Contact Time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column.
Recrystallization Troubleshooting
Question: I am struggling to find a suitable solvent for the recrystallization of my this compound analog. What is a good strategy for solvent selection?
Answer:
The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.
-
General Solvent Choices: Common solvents used for the recrystallization of this compound analogs include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2]
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If it dissolves immediately, the solvent is too good. If it doesn't dissolve, gently heat the test tube.
-
If it dissolves upon heating, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. This typically consists of a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Question: My recrystallization resulted in a low yield of my this compound analog. How can I improve it?
Answer:
Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the solution cools too much during filtration of insoluble impurities, your product may crystallize on the filter paper. Use a pre-heated funnel and filter the hot solution quickly.
-
Incomplete crystallization: Ensure the solution is sufficiently cold before filtering the crystals. Leaving it in an ice bath for a longer period can help maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound analogs?
A1: Common impurities include unreacted starting materials, reagents, and side-products. For instance, in syntheses starting from 2-aminothiophene derivatives, residual starting material is a common impurity. If a chlorination step using reagents like phosphorus oxychloride (POCl₃) is involved, byproducts from the chlorinating agent can also be present.[3]
Q2: How can I monitor the purity of my this compound analog during purification?
A2: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a column chromatography and for assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[1] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure and purity.[2][4]
Q3: What is a typical yield I can expect after purification of a this compound analog?
A3: The yield is highly dependent on the specific reaction, the scale, and the purification method. However, based on literature reports, yields after purification can range from moderate to excellent.
Quantitative Data
The following table summarizes reported yields for the purification of various this compound analogs using different methods.
| Compound Class | Purification Method | Yield (%) | Purity | Reference |
| This compound-2,4-diol | Recrystallization (Water) | 72 | N/A | [2] |
| Substituted Thieno[2,3-d]pyrimidines | Recrystallization (Methanol/Ethanol) | 50-84 | N/A | [2] |
| N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines | Microwave Synthesis & Precipitation | 31-84 | >95% (by NMR & MS) | [4] |
| 2-Aryl-4-morpholino-thieno[2,3-d]pyrimidine derivatives | Column Chromatography & Recrystallization | 50-95 | N/A | [3] |
| 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidines | Recrystallization (Ethanol) | 62-75 | N/A | [5] |
| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide | Recrystallization (DMF/MeOH) | 74-78 | >98% | [6] |
Experimental Protocols
Detailed Protocol for Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of a this compound analog using silica gel column chromatography.
1. Preparation:
- TLC Analysis: First, determine the optimal mobile phase using TLC. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
- Column Selection: Choose a column with an appropriate diameter and length based on the amount of crude material to be purified.
- Slurry Preparation: In a beaker, make a slurry of silica gel in the initial, non-polar mobile phase. The consistency should be easily pourable.
2. Packing the Column:
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a small layer of sand over the plug.
- Pour the silica gel slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.
- Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading:
- Dissolve the crude this compound analog in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent in which it is very soluble).
- Carefully apply the sample solution to the top of the column using a pipette.
- Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
- Carefully add a small amount of the mobile phase and again allow it to absorb onto the silica.
4. Elution and Fraction Collection:
- Carefully fill the column with the mobile phase.
- Start collecting fractions. The size of the fractions will depend on the separation.
- If using gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient.
- Monitor the elution of your compound by TLC analysis of the collected fractions.
5. Isolation:
- Combine the fractions that contain your pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound analog.
Detailed Protocol for Recrystallization
This protocol outlines the steps for purifying a this compound analog by recrystallization.
1. Solvent Selection:
- As described in the troubleshooting section, perform a small-scale solvent screen to find a suitable solvent or solvent pair.
2. Dissolution:
- Place the crude this compound analog in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
- Continue adding small portions of the hot solvent until the compound just dissolves completely.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
- Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound analogs.
Caption: Troubleshooting flowchart for column chromatography of Thieno[2,3-d]pyrimidines.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Refining analytical methods for Thieno[2,3-d]pyrimidine characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the characterization of Thieno[2,3-d]pyrimidine derivatives.
Troubleshooting Guides
This section offers solutions to common issues encountered during the analysis of this compound compounds.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing heterocyclic compounds like Thieno[2,3-d]pyrimidines, often due to interactions with the stationary phase or issues with the mobile phase. Peak fronting may indicate column overload or an inappropriate sample solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Problem: Baseline Noise or Drift
A noisy or drifting baseline can interfere with the detection and quantification of low-level analytes.[1] Common causes include issues with the mobile phase, detector, or pump.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated or improperly prepared mobile phase | Use HPLC-grade solvents and freshly prepared mobile phase. Ensure complete degassing by sonication or online degasser.[1] |
| Detector issues (e.g., lamp aging, dirty flow cell) | Check the detector lamp's usage hours and replace if necessary. Flush the flow cell with an appropriate solvent like isopropanol.[1] |
| Pump fluctuations | Prime the pump to remove air bubbles. Check for leaks in the system and ensure pump seals are in good condition. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature, as retention times can shift with temperature changes.[2] |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: My this compound derivative has poor solubility in common HPLC mobile phases. What can I do?
A1: Thieno[2,3-d]pyrimidines can exhibit limited solubility. Try these steps:
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.
-
Co-solvents: If solubility is still an issue, consider using a small amount of a stronger, compatible organic solvent like DMSO or DMF to dissolve the sample initially, then dilute with the mobile phase. Be aware that large solvent mismatches between the sample and mobile phase can lead to peak distortion.
-
pH Adjustment: The solubility of Thieno[2,3-d]pyrimidines can be pH-dependent. Adjusting the pH of your sample solvent may improve solubility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: I am having trouble assigning the proton and carbon signals in the NMR spectra of my this compound derivative. What should I do?
A2: The fused ring system of Thieno[2,3-d]pyrimidines can lead to complex spectra.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
-
Reference Spectra: Compare your spectra with published data for similar this compound structures.[3][4] Chemical shifts can be influenced by different substituents on the core structure.[5]
-
Solvent Choice: The choice of solvent (e.g., DMSO-d6, CDCl3) can affect chemical shifts, particularly for NH protons.[3] Ensure you are using an appropriate solvent for your compound.
Mass Spectrometry (MS)
Q3: My mass spectrum shows unexpected peaks. What could be the cause?
A3: Unexpected peaks can arise from several sources:
-
Isotopes: The presence of chlorine or bromine atoms in your molecule will result in characteristic isotopic patterns (e.g., M+2 peak for Cl, M and M+2 peaks of similar intensity for Br).[3] Sulfur also has a naturally occurring isotope (³⁴S) that will give a small M+2 peak.
-
Adducts: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Impurities: The peaks could be from starting materials, by-products from the synthesis, or solvent contaminants. Review your synthetic and purification steps.[6]
Experimental Protocols
General Protocol for HPLC Analysis
This protocol provides a starting point for developing an HPLC method for this compound derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective.
-
Start with a lower percentage of ACN (e.g., 10-20%) and increase to a higher percentage (e.g., 90-95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
General Protocol for NMR Sample Preparation
-
Sample Amount: Weigh 5-10 mg of the purified this compound derivative.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to an NMR tube.
-
Dissolution: Vortex the sample until it is completely dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.[3][4]
Quantitative Data Summary
The following tables summarize representative analytical data for this compound derivatives from published literature.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative this compound Derivative
| Position | ¹H NMR (DMSO-d6) | ¹³C NMR (DMSO-d6) |
| Pyrimidine-H | 8.37 (s, 1H) | 152.5 |
| Thiophene-H | 7.31-7.39 (m, 1H) | 116.0 |
| Phenyl-H (ortho) | 7.80-7.88 (m, 1H) | 127.0 |
| Phenyl-H (meta, para) | 7.31-7.39 (m, 3H) | 126.6, 126.2, 124.4 |
| -CH₂- | 4.84 (s, 2H) | 64.6 |
| -CH₂- | 4.00 (t, 2H) | 63.8 |
| -CH₂- | 3.19 (t, 2H) | 26.0 |
| Data adapted from a study on N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine.[4] |
Table 2: Biological Activity of Selected this compound Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cell Line |
| 17f | VEGFR-2 | 0.23 | - |
| 17f | Cytotoxicity | 2.80 | HCT-116 |
| 17f | Cytotoxicity | 4.10 | HepG2 |
| 5d | MIF2 Tautomerase | 7.2 | - |
| Compound l | Cytotoxicity | 27.6 | MDA-MB-231 |
| Data sourced from studies on kinase inhibition and anticancer activity.[7][8][9] |
Signaling Pathway Visualization
This compound derivatives are frequently investigated as inhibitors of kinase signaling pathways implicated in cancer. The diagram below illustrates the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for these compounds.[7]
Caption: Inhibition of the VEGFR-2 signaling pathway by Thieno[2,3-d]pyrimidines.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. longdom.org [longdom.org]
- 4. scielo.br [scielo.br]
- 5. futurity-proceedings.com [futurity-proceedings.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Thieno[2,3-d]pyrimidines Synthesis via Dimroth Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Dimroth rearrangement to synthesize Thieno[2,3-d]pyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the Dimroth rearrangement for the synthesis of Thieno[2,3-d]pyrimidines, focusing on identifying and overcoming side reactions.
| Issue/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired N-substituted Thieno[2,3-d]pyrimidine | 1. Incomplete reaction. 2. Hydrolysis of the imino intermediate. 3. Suboptimal reaction temperature. | 1. Extend the reaction time or consider microwave irradiation to enhance the reaction rate. 2. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 3. Optimize the temperature. A decrease in temperature may reduce side reactions but could also slow down the desired rearrangement.[1] |
| Presence of a major byproduct corresponding to a hydrolyzed imine (a ketone or aldehyde) | Hydrolysis of the reactive imino intermediate of the Dimroth rearrangement. This is more likely to occur in the presence of water and under acidic or basic conditions. | - Meticulously dry all glassware, solvents, and reagents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - If the reaction is acid-catalyzed, consider using a non-aqueous acid source. - If the reaction is base-catalyzed, use a non-nucleophilic base and avoid aqueous work-up until the reaction is complete. |
| Formation of an unexpected isomer of the target compound | The Dimroth rearrangement itself can be an unwanted side reaction if the starting material is already a substituted this compound.[1] This is common in basic media.[1] | - Carefully verify the structure of your starting material. - If the rearrangement is undesired, consider alternative synthetic routes that do not involve conditions known to promote it (e.g., strong bases). |
| Reaction is slow or does not proceed to completion | 1. Steric hindrance from bulky substituents on the amine or the pyrimidine ring. 2. Electron-donating groups on the pyrimidine ring can deactivate it towards nucleophilic attack. | 1. Increase the reaction temperature or use microwave irradiation to overcome steric barriers.[2] 2. For substrates with electron-donating groups, a stronger acid catalyst or higher temperatures might be necessary to facilitate the ring-opening step. |
| Complex mixture of products that is difficult to purify | A combination of incomplete reaction, hydrolysis, and potentially other side reactions. | - Start by optimizing the reaction conditions (temperature, solvent, catalyst) on a small scale to favor the formation of the desired product. - Employ purification techniques such as column chromatography with a carefully selected solvent system or preparative HPLC for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Dimroth rearrangement in the context of this compound synthesis?
A1: The Dimroth rearrangement follows a well-established mechanism known as ANRORC, which stands for Addition of a Nucleophile, Ring Opening, and Ring Closure.[3] In the synthesis of N-substituted Thieno[2,3-d]pyrimidines, the process is initiated by the nucleophilic attack of an amine on the pyrimidine ring of a suitable precursor (often an imino-thienopyrimidine). This is followed by the opening of the pyrimidine ring to form a more flexible intermediate. Finally, the ring closes in a different orientation to yield the thermodynamically more stable N-substituted product.
Q2: What are the most common side reactions to watch out for?
A2: The most prevalent side reaction is the hydrolysis of the imino intermediate, which leads to the formation of a carbonyl compound (ketone or aldehyde) and regenerates the starting amine. This significantly reduces the yield of the desired product. Another potential issue is the unintended Dimroth rearrangement of a substituted this compound starting material or product, especially under basic conditions, leading to isomeric impurities.[1]
Q3: How does pH affect the Dimroth rearrangement and the prevalence of side reactions?
A3: The rate of the Dimroth rearrangement is highly dependent on the pH of the reaction medium.[1] The rearrangement can be catalyzed by both acids and bases.[1] However, both acidic and basic conditions can also promote the hydrolysis of the imino intermediate. Therefore, careful optimization of the pH is crucial. In many cases, acid catalysis is employed to facilitate the initial nucleophilic attack and subsequent rearrangement.[2] Basic conditions are also known to promote the rearrangement, but care must be taken to avoid hydrolysis.[1]
Q4: Can microwave irradiation improve the outcome of the Dimroth rearrangement?
A4: Yes, microwave-assisted synthesis has been shown to be an effective method for promoting the Dimroth rearrangement in the synthesis of this compound derivatives.[2] It can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[3] This is attributed to the efficient and uniform heating provided by microwaves, which can help to overcome activation energy barriers for the rearrangement while potentially minimizing the time for side reactions to occur.
Q5: Are there any alternative methods to the Dimroth rearrangement for synthesizing N-substituted Thieno[2,3-d]pyrimidines?
A5: While the Dimroth rearrangement is a powerful tool, other synthetic strategies exist. These can include the construction of the substituted pyrimidine ring onto the thiophene core in a stepwise manner, for example, by reacting a 2-aminothiophene derivative with a suitable three-carbon synthon already bearing the desired N-substituent. The choice of method will depend on the specific target molecule and the availability of starting materials.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Dimroth Rearrangement in the Synthesis of N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines. [2]
| Entry | Substituent on Aniline | Reaction Conditions | Yield (%) |
| 1 | 4-Methyl | Acetic acid, Microwave (200W), 120°C, 1h | 62 |
| 2 | 2-Methyl | Acetic acid, Microwave (200W), 120°C, 1h | 48 |
| 3 | 3-Methyl | Acetic acid, Microwave (200W), 120°C, 1h | 79 |
| 4 | 4-Fluoro | Acetic acid, Microwave (200W), 120°C, 1h | 31 |
| 5 | 3-Fluoro | Acetic acid, Microwave (200W), 120°C, 1h | 84 |
| 6 | 2-Fluoro | Acetic acid, Microwave (200W), 120°C, 1h | 41 |
| 7 | 2-Chloro | Acetic acid, Microwave (200W), 120°C, 1h | 59 |
Note: The yields are for the isolated products after purification.
Experimental Protocols
Protocol 1: Microwave-Assisted Dimroth Rearrangement for the Synthesis of N-Aryl-Thieno[2,3-d]pyrimidines [2]
This protocol describes a general procedure for the acid-catalyzed Dimroth rearrangement using microwave irradiation.
Materials:
-
N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (starting material)
-
Substituted aniline
-
Glacial acetic acid (solvent and catalyst)
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the starting N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (1.0 eq).
-
Add the desired substituted aniline (1.2 eq).
-
Add glacial acetic acid as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C and 200 W for 1 hour.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, purify the product further by recrystallization or column chromatography.
Protocol 2: General Procedure for Minimizing Hydrolysis Side Reactions
This protocol provides general guidelines to minimize the common side reaction of imine hydrolysis.
Key Considerations:
-
Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina). Reagents should be of high purity and stored under anhydrous conditions.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
Reagent Addition: Add reagents via syringe through a rubber septum to minimize exposure to atmospheric moisture.
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the contact time of the product with water.
Mandatory Visualization
Caption: The reaction pathway of the Dimroth rearrangement and the competing hydrolysis side reaction.
Caption: A troubleshooting workflow for overcoming side reactions in the Dimroth rearrangement.
References
Technical Support Center: Enhancing the Potency of Thieno[2,3-d]pyrimidine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the potency of Thieno[2,3-d]pyrimidine inhibitors. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key structure-activity relationship (SAR) data.
Troubleshooting Guide: Overcoming Potency and Selectivity Challenges
This guide addresses common issues encountered during the development of Thielo[2,3-d]pyrimidine inhibitors and offers strategies to overcome them.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| 1. My inhibitor shows low potency in the initial screening. | - Non-optimal substitution pattern on the this compound core.- Poor interaction with the target kinase's active site.- Low solubility of the compound affecting its effective concentration. | - Review SAR data: Analyze the provided tables to understand which substitutions at the C2, C4, and C6 positions are favorable for your target kinase.[1][2]- Introduce key functional groups: For many kinases, specific groups like a hydroxyl or methoxy group at certain positions on an aryl substituent can significantly enhance potency.[2]- Improve solubility: Modify peripheral groups to include more polar functionalities, but be mindful of the potential impact on cell permeability and target engagement. |
| 2. How can I improve the selectivity of my inhibitor? | - The this compound scaffold is a purine bioisostere and can interact with the highly conserved ATP binding site of many kinases.[1][3][4]- The inhibitor might be targeting homologous family members of the intended kinase. | - Exploit unique residues: Design substitutions that can form interactions with less conserved amino acid residues in the target kinase's active site.- Introduce bulky groups: Strategically adding larger substituents can create steric hindrance that prevents binding to the active sites of smaller, related kinases.- Consider covalent inhibition: If a non-conserved cysteine residue is present near the active site of your target, designing a covalent inhibitor can significantly improve selectivity. |
| 3. My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. | - Poor cell permeability.- High protein binding in cell culture media.- Efflux by cellular transporters.- Metabolic instability. | - Optimize physicochemical properties: Aim for a balanced lipophilicity (logP) and molecular weight to improve cell permeability.- Reduce non-specific binding: Modify the compound to reduce its affinity for plasma proteins like albumin.- Assess metabolic stability: Conduct microsomal stability assays to identify metabolically labile sites on your compound and modify them to improve stability.[5] |
| 4. I'm observing inconsistent IC50 values in my kinase assays. | - Variations in ATP concentration, especially for ATP-competitive inhibitors.- Inconsistent enzyme purity or activity between batches.- High substrate conversion leading to non-linear reaction kinetics. | - Standardize ATP concentration: Use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.- Qualify new enzyme batches: Always check the specific activity of new lots of kinase enzyme.- Ensure initial velocity conditions: Aim for substrate conversion below 20% to maintain a linear reaction rate. |
| 5. My compound shows toxicity to normal cells. | - Off-target effects on essential kinases.- General cytotoxicity not related to the intended target. | - Perform kinome-wide profiling: Screen your inhibitor against a broad panel of kinases to identify off-target activities.- Introduce selectivity-enhancing modifications: Based on kinome profiling, modify your compound to reduce its affinity for kinases implicated in the observed toxicity.- Evaluate cytotoxicity in non-cancerous cell lines: Compare the IC50 values in cancer cell lines versus normal cell lines to determine the therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical positions on the this compound scaffold for modification to enhance potency?
A1: The C2, C4, and C6 positions are generally the most critical for modification.[1][6] Substitutions at these positions directly influence the inhibitor's interaction with the kinase active site. For instance, in many EGFR inhibitors, a 4-anilino moiety at the C4 position is crucial, while substitutions on the 2-phenyl ring can further modulate potency.[2] For PI3K inhibitors, a 4-morpholino group is often favored.[7]
Q2: How do I interpret Structure-Activity Relationship (SAR) data for my this compound analogs?
A2: SAR data should be interpreted by systematically comparing the changes in biological activity (e.g., IC50 values) with the structural modifications made. Look for trends related to the electronic properties (electron-donating vs. electron-withdrawing groups), steric effects (small vs. bulky groups), and hydrogen bonding potential of the substituents. For example, the data on PI3K inhibitors shows that a 3-hydroxyl group on the 2-phenyl ring is more favorable than a 4-hydroxyl group.[2]
Q3: My lead compound has good potency but poor solubility. What strategies can I use to improve solubility without sacrificing potency?
A3: To improve solubility, you can introduce polar functional groups such as hydroxyls, amines, or amides to the solvent-exposed regions of your inhibitor. It is crucial to use molecular modeling or existing SAR data to predict which parts of the molecule are likely solvent-exposed to avoid disrupting key interactions with the target. Another strategy is to formulate the compound with solubility-enhancing excipients for in vivo studies.
Q4: What is the significance of targeting mutant kinases, and how can I design this compound inhibitors to be effective against them?
A4: Targeting mutant kinases is crucial for overcoming drug resistance in cancer therapy. For example, the T790M mutation in EGFR confers resistance to first-generation inhibitors. To design inhibitors effective against such mutants, one strategy is to exploit the altered topology of the mutant active site. This may involve designing bulkier molecules that can be accommodated by the mutant active site but not the wild-type, or by targeting residues that are only accessible in the mutant kinase.
Quantitative Data Summary
Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
| Data sourced from a study on novel this compound derivatives as anti-PI3K agents.[2][7] |
Table 2: Inhibitory Potency (IC50) of 4-Anilino-thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound | R1 (on 2-phenyl) | R2 (on 4-anilino) | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| 1a | H | H | 150 | 850 |
| 1b | 4-OCH3 | H | 80 | 420 |
| 1c | H | 4-Cl | 45 | 210 |
| 1d | 4-OCH3 | 4-Cl | 15 | 95 |
| This table presents representative data for a series of this compound derivatives against wild-type and T790M mutant EGFR.[2] |
Table 3: Cytotoxicity (IC50) of this compound Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 |
| Compound 8 | HepG2 (Liver) | 3.3 ± 0.90 |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 |
| Data compiled from studies evaluating the anti-proliferative effects of this compound derivatives.[8][9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., VEGFR-2, PI3K)
-
Kinase substrate peptide
-
ATP
-
This compound inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effects of the this compound inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Incubation: Treat the cells with various concentrations of the this compound inhibitor. Include a vehicle control (DMSO). Incubate for 48 to 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[2]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microwave Synthesis of Thieno[2,3-d]pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microwave-assisted synthesis of thieno[2,3-d]pyrimidines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the microwave-assisted synthesis of thieno[2,3-d]pyrimidines.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in microwave synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction time may be too short. While microwave synthesis is rapid, ensure sufficient time for the reaction to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) at various time points.
-
Incorrect Temperature: The target temperature might not be optimal. Experiment with a range of temperatures. Overheating can lead to decomposition of reactants or products, while insufficient heat will result in a sluggish or incomplete reaction.
-
Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) is crucial. Solvents with high loss tangents (e.g., DMF, ethanol) are generally more efficient at heating. If your solvent has low microwave absorption, consider adding a small amount of a high-absorbing co-solvent or a silicon carbide (SiC) heating element to the reaction vessel.
-
Reagent Purity: Impurities in starting materials can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.
-
Catalyst Inactivity: If a catalyst is used, it may be deactivated. Ensure proper storage and handling of the catalyst. Consider screening different catalysts or increasing the catalyst loading.
Q2: I am observing the formation of significant byproducts or charring in my reaction mixture. How can I minimize this?
A2: Byproduct formation and charring are often indicative of excessive heating or localized "hot spots" within the reaction vessel.
-
Reduce Microwave Power: Use a lower, more controlled power setting to maintain the target temperature without aggressive heating ramps.
-
Improve Stirring: Ensure efficient and continuous stirring throughout the reaction to promote even heat distribution.
-
Pulse Heating: Employ pulsed microwave irradiation (alternating between on and off cycles) to allow for heat dissipation and prevent overheating.
-
Solvent Volume: Ensure the reaction volume is appropriate for the vessel size to allow for efficient stirring and to avoid superheating of small volumes.
Q3: How do I effectively purify my thieno[2,3-d]pyrimidine product from the crude reaction mixture?
A3: Purification strategies depend on the nature of the product and impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective.
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials or soluble byproducts. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar impurities.
Q4: Can I use a domestic microwave oven for my synthesis?
A4: While technically possible for some reactions, using a domestic microwave oven is not recommended for chemical synthesis due to significant safety risks and lack of reproducibility.[1] Domestic ovens lack temperature and pressure feedback control, which can lead to runaway reactions and explosions.[1] They also have uneven microwave field distribution, resulting in poor reproducibility.[1] It is highly advisable to use a dedicated scientific microwave reactor designed for chemical synthesis.
Quantitative Data on Reaction Parameters
The following tables summarize reaction parameters from various literature reports on the microwave-assisted synthesis of this compound derivatives. This data can serve as a starting point for optimizing your specific reaction.
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Product | Conventional Method | Microwave Method | Reference |
| Thieno[2,3-d]pyrimidines (3a-3j) | Reflux on oil bath | 180 Watts | [2] |
| Thieno[2,3-d]pyrimidin-2(1H)-ones (4a-4j) | Heating on oil bath | 180 Watts | [2] |
| N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | 70 °C, 5 h (75% yield) | 200 W, 20 min (95% yield) | [3][4] |
| Thiazolo[3,2-a]pyrimidine derivatives | 24 h standing (42-55% yield) | 8 min (69-88% yield) | [5][6] |
Table 2: Microwave Synthesis Parameters for this compound Derivatives
| Starting Materials | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-amino-3-cyanothiophenes, formamide | - | 180 | - | - | Higher than conventional | [2] |
| 2-amino-3-cyanothiophenes, urea | - | 180 | - | - | Higher than conventional | [2] |
| 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, DMF-DMA | - | 200 | 70 | 20 | 95 | [3][4] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, aryl isocyanates | - | - | - | - | - | [7][8] |
| 2-amino-3-bromobenzoic acid derivatives, DMF-DMA | Ethanol | 80 | 100 | 15 | 98 | [9] |
| 3-amino-5-arylthiophene amides, formic acid | - | - | - | - | - | [9] |
Experimental Protocols
Below are detailed methodologies for key microwave-assisted syntheses of thieno[2,3-d]pyrimidines.
Protocol 1: Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-3-cyanothiophenes and Formamide [2]
-
Reactants: A mixture of the appropriate 2-amino-3-cyanothiophene (1 mmol) and formamide (5 mL) is placed in a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at 180 Watts. The reaction progress should be monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with water, and then with ethanol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure this compound.
Protocol 2: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide [3][4]
-
Reactants: In a microwave-safe reaction vessel, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (10 mmol) is mixed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).
-
Microwave Irradiation: The vessel is sealed and irradiated in a microwave reactor at 200 W for 20 minutes, maintaining a temperature of 70 °C.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove excess DMF-DMA.
-
Purification: The resulting residue is typically used in the next step without further purification, as it is obtained in high yield (95%). If necessary, it can be purified by column chromatography on silica gel.
Visualizations
Signaling Pathways
This compound derivatives have been investigated as potent inhibitors of various kinases involved in cell signaling pathways, such as VEGFR-2 and FLT3, which are crucial in cancer progression.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Caption: FLT3 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis and purification of thieno[2,3-d]pyrimidines.
Caption: General workflow for microwave-assisted synthesis of thieno[2,3-d]pyrimidines.
References
- 1. Microwave Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. ijrpas.com [ijrpas.com]
- 6. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
Validation & Comparative
Validating the Mechanism of Action of Thieno[2,3-d]pyrimidine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the mechanism of action of various this compound inhibitors, supported by experimental data and detailed protocols to aid in their validation and further development.
I. Comparative Analysis of Inhibitory Activity
This compound derivatives have been extensively investigated as inhibitors of various protein kinases and other enzymes crucial for disease progression. This section presents a comparative summary of their inhibitory potency against key molecular targets.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[1] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[1][2]
| Compound/Drug | Target Kinase | IC50 (µM) | Cell Line(s) | Reference |
| This compound Derivatives | ||||
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | - | [1] |
| Compound 18 | VEGFR-2 | 0.084 | - | [2][3] |
| Alternative Inhibitors | ||||
| Sorafenib | VEGFR-2 | 0.23 ± 0.04 | - | [1] |
| Vandetanib | VEGFR-2 | 0.04 | - | |
| Sunitinib | VEGFR-2 | 0.009 | - |
Topoisomerase II Inhibitors
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs.[4] Certain this compound derivatives have shown significant inhibitory activity against topoisomerase II.[4]
| Compound/Drug | Target Enzyme | IC50 (µM) | Cell Line(s) | Reference |
| This compound Derivatives | ||||
| Compound 8 | Topoisomerase IIα | 41.67 ± 3.89 | Colon HT-29 | [4] |
| Compound 6c | Topoisomerase IIα | >100 | Colon HT-29 | [4] |
| Alternative Inhibitors | ||||
| Etoposide | Topoisomerase IIα | 99.86 ± 5.02 | Colon HT-29 | [4] |
| Doxorubicin | Topoisomerase IIα | 0.5 - 1.0 | Various |
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors
RIPK2 is a key signaling molecule in the innate immune response and is implicated in inflammatory diseases.[5] Novel this compound derivatives have been developed as potent and selective RIPK2 inhibitors.[5]
| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line(s) | Reference |
| This compound Derivatives | ||||
| Ponatinib | RIPK2 | 6.7 | - | [6] |
| Regorafenib | RIPK2 | 41 | - | [6] |
| Sorafenib | RIPK2 | 75 | - | [6] |
| Alternative Inhibitors | ||||
| Gefitinib | RIPK2 | 51 | - | [6] |
II. Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental procedures is crucial for understanding the mechanism of action of these inhibitors. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Signaling Pathway Diagrams
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: RIPK2 signaling pathway in innate immunity.
Experimental Workflow Diagrams
Caption: General workflow for an MTT-based cytotoxicity assay.
Caption: General workflow for an in vitro kinase inhibition assay.
III. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for validating the mechanism of action of novel inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a substrate
-
This compound inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in DMSO, then dilute in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 5 µL of VEGFR-2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
In Vitro Topoisomerase IIα Decatenation Assay
This assay assesses the ability of a compound to inhibit the topoisomerase IIα-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)
-
ATP
-
This compound inhibitor
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel (1%)
-
Ethidium bromide
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and kDNA.
-
Add the this compound inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding Topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding STEB buffer.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the decatenated DNA from the catenated kDNA.
-
Visualize the DNA bands under UV light. The inhibition is determined by the reduction in the amount of decatenated DNA.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
This compound inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound inhibitor and a vehicle control.
-
Incubate the plates for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyrimidine Compounds: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of various thieno[2,3-d]pyrimidine derivatives. This class of compounds has emerged as a promising scaffold in oncology, with derivatives showing potent inhibitory activity against key cancer-related targets. This guide synthesizes available experimental data to objectively compare their in vitro activity with their in vivo therapeutic effects, offering valuable insights for further drug development.
The this compound core structure has proven to be a versatile template for the design of inhibitors targeting critical signaling pathways involved in tumor growth, proliferation, and survival. Notably, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and, more recently, as dual inhibitors targeting epigenetic regulators like Bromodomain-containing protein 4 (BRD4) and Histone Deacetylases (HDACs). While many of these compounds have demonstrated impressive potency in biochemical and cell-based assays, a crucial aspect of their preclinical evaluation lies in the translation of this in vitro activity to in vivo efficacy in animal models.
This guide presents a detailed examination of specific this compound compounds, summarizing their in vitro inhibitory concentrations and antiproliferative effects in tabular format for easy comparison. Furthermore, where available, it presents the corresponding in vivo data from xenograft studies, providing a clearer picture of their therapeutic potential. Detailed experimental protocols for key assays are also provided to aid in the interpretation and replication of these findings.
Targeting Key Oncogenic Pathways
This compound derivatives have been successfully designed to interact with the ATP-binding sites of key kinases, such as EGFR and VEGFR-2, thereby inhibiting their downstream signaling cascades.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of many cancers. This compound-based inhibitors are designed to block the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound inhibitors targeting VEGFR-2 block the binding of its ligand, VEGF, thereby inhibiting receptor dimerization and autophosphorylation. This leads to the suppression of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
In Vitro Efficacy of this compound Derivatives
The following tables summarize the in vitro activity of selected this compound compounds against their target kinases and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| EGFR Inhibitors | ||||
| Compound 7b | EGFR | 96 | Erlotinib | 37 |
| VEGFR-2 Inhibitors | ||||
| Compound 17f | VEGFR-2 | 230 | Sorafenib | 230 |
| Compounds 21b & 21e | VEGFR-2 | 33.4 & 21 | - | - |
| Dual BRD4/HDAC Inhibitor | ||||
| Compound 17c | BRD4 / HDAC1 | 18.9 / 2.5 | - | - |
Table 2: In Vitro Antiproliferative Activity
| Compound ID | Cancer Cell Line | IC50 (µM) |
| EGFR Inhibitor | ||
| Compound 7b | OVCAR-4 (Ovarian) | 1.95 - 9.6 |
| VEGFR-2 Inhibitor | ||
| Compound 17f | HCT-116 (Colon) | 2.80 |
| HepG2 (Liver) | 4.10 | |
| Microtubule Targeting Agent | ||
| Compound 4 | MDA-MB-435 (Melanoma) | 0.009 |
| Dual BRD4/HDAC Inhibitor | ||
| Compound 17c | HCT-116 (Colon) | - |
In Vivo Efficacy of this compound Derivatives
The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. The following table summarizes the available in vivo data for selected this compound compounds.
Table 3: In Vivo Antitumor Activity
| Compound ID | Animal Model | Cancer Cell Line | Dose and Schedule | Tumor Growth Inhibition (%) |
| Microtubule Targeting Agent | ||||
| Compound 4 | Nude Mice Xenograft | MDA-MB-435 | 75 mg/kg, 3x a week | Statistically significant antitumor effects reported, specific % not provided |
| VEGFR-2 Inhibitors | ||||
| Compounds 21b & 21e | Ehrlich Ascites Carcinoma Solid Tumor Murine Model | EAC | 5 and 10 mg/kg/day for 8 days (oral) | Potent anticancer activity reported, specific % not provided |
| Dual BRD4/HDAC Inhibitor | ||||
| Compound 17c | HCT-116 Xenograft Model | HCT-116 | - | Potent inhibitory efficiency on tumor growth reported, specific % not provided |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and reproducibility of experimental data. Below are the protocols for the key in vitro and in vivo assays cited in this guide.
In Vitro Assays
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against target kinases is typically determined using a luminescence-based or fluorescence-based assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a generic peptide), and ATP in a kinase buffer.
-
Compound Addition: The this compound compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.
-
Detection: A detection reagent (e.g., Kinase-Glo®) is added, which terminates the kinase reaction and detects the remaining ATP via a luciferase-based reaction that generates a luminescent signal.
-
Measurement: The luminescence is measured using a plate reader. The signal is inversely correlated with the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined.
In Vivo Assay
Xenograft Tumor Model for Efficacy Studies
Xenograft models are commonly used to evaluate the antitumor efficacy of novel compounds in vivo.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomly assigned to treatment and control groups. The treatment group receives the this compound compound at a predetermined dose and schedule (e.g., daily oral gavage), while the control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The this compound scaffold has proven to be a rich source of potent inhibitors for various oncology targets. The presented data highlights several compounds with significant in vitro activity. However, the available in vivo efficacy data, while promising, is not always fully quantitative in the public domain. This underscores the critical need for comprehensive in vivo studies to validate the therapeutic potential of these promising compounds. Future research should focus on conducting and publishing detailed in vivo experiments, including pharmacokinetic and pharmacodynamic analyses, to better understand the structure-activity relationships that govern both in vitro potency and in vivo efficacy. This will be instrumental in advancing the most promising this compound derivatives towards clinical development.
A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases found in DNA and RNA.[1][2] This bioisosteric relationship has made it a versatile framework for the design of potent inhibitors targeting a range of biological macromolecules, particularly kinases involved in cancer signaling pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer properties, with supporting experimental data and detailed methodologies for key biological assays.
Data Presentation: Comparative Inhibitory Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data for various derivatives against key cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-Kinase (PI3K), and various cancer cell lines.
Table 1: Inhibitory Activity of this compound Derivatives against VEGFR-2
| Compound | R Group (Substitution on 2-phenyl ring) | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| 17c | 4-OCH3 | 0.31 ± 0.04 | 5.20 ± 0.31 | 6.80 ± 0.52 |
| 17f | 3,4,5-(OCH3)3 | 0.23 ± 0.03 | 2.80 ± 0.16 | 4.10 ± 0.45 |
| 17g | 3-Br | 0.28 ± 0.02 | 4.80 ± 0.29 | 6.10 ± 0.38 |
| 17i | 4-Cl | 0.25 ± 0.02 | 3.50 ± 0.22 | 5.30 ± 0.41 |
| 20b | 4-F | 0.35 ± 0.05 | 6.10 ± 0.48 | 7.90 ± 0.63 |
| Sorafenib | - | 0.23 ± 0.04 | 3.90 ± 0.25 | 5.50 ± 0.44 |
Data sourced from a study on this compound-based derivatives as VEGFR-2 kinase inhibitors.[3]
Structure-Activity Relationship Summary for VEGFR-2 Inhibition: The data indicates that substitutions on the 2-phenyl ring significantly influence VEGFR-2 inhibitory activity. The presence of multiple methoxy groups, as seen in compound 17f , leads to potent inhibition, comparable to the reference drug Sorafenib.[3] Halogen substitutions at the 3 and 4-positions of the phenyl ring also result in strong inhibitory activity.
Table 2: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data represents the percentage of inhibition at a 10 µM concentration. Sourced from a study on novel this compound derivatives as anti-PI3K agents.[4]
Structure-Activity Relationship Summary for PI3K Inhibition: For this series of compounds, a hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition.[4] The addition of a methoxy group at the 5-position, as in compound VIb , further enhances the inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[4] In contrast, a hydroxyl group at the 4-position leads to a significant loss of activity.
Table 3: Cytotoxic Activity of this compound Derivatives against the MDA-MB-231 Breast Cancer Cell Line
| Compound | Ar Group | IC50 (µM) |
| a | Ph | >50 |
| c | 3-MeC6H4 | 45.2 |
| g | 4-MeOC6H4 | 38.7 |
| h | 2-FC6H4 | 42.1 |
| l | 3-ClC6H4 | 27.6 |
| PTX (Paclitaxel) | - | 29.3 |
Data sourced from a study on the synthesis and biological activities of thieno-[2,3-d]-pyrimidine derivatives.[5][6]
Structure-Activity Relationship Summary for MDA-MB-231 Cytotoxicity: The cytotoxic activity against the MDA-MB-231 cell line is influenced by the substituent on the aromatic ring. The presence of an electron-withdrawing group, such as a chloro group at the meta position (compound l ), results in the highest cytotoxic activity, comparable to the standard chemotherapeutic agent Paclitaxel.[5][6]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of test compounds against VEGFR-2. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo® MAX)
-
White 96-well assay plates
Procedure:
-
Prepare Kinase Reaction Master Mix: In the kinase buffer, combine the kinase substrate and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a vehicle control (DMSO).
-
Kinase Reaction:
-
To each well of a 96-well plate, add the diluted test compound or control.
-
Add the diluted VEGFR-2 enzyme to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for a further 10-30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro PI3K Kinase Assay
This protocol describes a competitive ELISA-based assay to measure the activity of PI3K isoforms and the inhibitory potential of test compounds.
Materials:
-
Recombinant PI3K isoforms (α, β, γ)
-
PIP2 (substrate)
-
Kinase reaction buffer
-
ATP
-
Test compounds
-
Biotinylated-PIP3 tracer
-
Glutathione-coated plates
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
Procedure:
-
Kinase Reaction:
-
Pre-incubate the PI3K enzyme with the test compound or vehicle control in the kinase reaction buffer.
-
Add PIP2 and ATP to start the reaction, which generates PIP3.
-
-
Competitive Binding:
-
Add the reaction mixture to a glutathione-coated plate containing a PIP3-binding protein.
-
Add the biotinylated-PIP3 tracer. The newly formed PIP3 from the kinase reaction will compete with the tracer for binding to the protein.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate, which binds to the captured biotinylated-PIP3.
-
Add TMB substrate to develop a colorimetric signal.
-
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm. A lower signal indicates higher PI3K activity (and lower inhibition).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.[7] It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a 2-4 hour incubation, add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution with a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Synthesis of the this compound Core: The Gewald Reaction
The synthesis of the 2-aminothiophene precursor, which is a key intermediate for the this compound scaffold, is often achieved through the Gewald reaction. This is a one-pot, multi-component reaction.[5]
General Protocol:
-
Reactants: A carbonyl compound (ketone or aldehyde), an active methylene compound (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur are combined.
-
Solvent and Catalyst: A suitable solvent, such as ethanol or DMF, is used, and a base, typically a secondary amine like morpholine or piperidine, acts as a catalyst.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C).
-
Work-up and Purification: After the reaction is complete, the product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.
This versatile reaction allows for the introduction of various substituents on the thiophene ring, providing a diverse range of precursors for the synthesis of this compound derivatives.
References
Comparative Cross-Reactivity Profiling of Thieno[2,3-d]pyrimidine Kinase Inhibitors
A guide for researchers and drug development professionals on the selectivity of thieno[2,3-d]pyrimidine-based inhibitors targeting RIPK2, FLT3, and VEGFR-2.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of therapeutic areas, including inflammation and oncology. The efficacy and safety of these inhibitors are critically dependent on their selectivity profile across the human kinome. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors targeting three key kinases: Receptor-Interacting Protein Kinase 2 (RIPK2), FMS-like Tyrosine Kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Executive Summary
This report details the selectivity of representative this compound inhibitors against a broad panel of human kinases. The presented data, summarized in clear, comparative tables, is intended to aid researchers in selecting appropriate tool compounds and to inform the design of next-generation inhibitors with improved selectivity profiles. Detailed experimental protocols for the cited kinase inhibition assays are also provided to ensure reproducibility and facilitate further investigation.
Cross-Reactivity Data
The following tables summarize the inhibitory activity of selected this compound-based compounds against their primary target and a panel of off-target kinases. The data is presented as either the dissociation constant (Kd) or the percentage of inhibition at a given concentration.
Table 1: Cross-Reactivity Profile of a this compound-based RIPK2 Inhibitor
A novel this compound derivative, here designated as RIPK2-IN-1, was evaluated for its selectivity against a panel of 58 human kinases. The compound demonstrated high potency and selectivity for RIPK2.
| Kinase Target | Inhibition (%) @ 1 µM |
| RIPK2 | >95% |
| RIPK1 | <10% |
| RIPK3 | <10% |
| AURKA | <10% |
| FLT3 | <15% |
| KDR (VEGFR-2) | <10% |
| ... (and 52 other kinases) | <20% |
Data adapted from a study on novel this compound RIPK2 inhibitors. The specific compound identity is anonymized for this guide.
Table 2: Kinome-Wide Selectivity of a this compound Analog (AC220/Quizartinib) Targeting FLT3
AC220 (Quizartinib), a potent FLT3 inhibitor with a scaffold related to the this compound core, was profiled against a panel of 402 kinases using the KINOMEscan™ platform. The data reveals a high degree of selectivity for FLT3 and a limited number of off-targets.
| Kinase Target | Kd (nM) |
| FLT3 | 1.1 |
| KIT | 25 |
| PDGFRA | 12 |
| PDGFRB | 22 |
| RET | 30 |
| CSF1R | 40 |
| ... (and 396 other kinases) | >1000 |
Data extracted from the supplementary materials of "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)".
Table 3: Selectivity Profile of a this compound-based VEGFR-2 Inhibitor
A representative this compound compound, VEGFR2-IN-1, was assessed for its inhibitory activity against VEGFR-2 and a limited panel of related kinases.
| Kinase Target | IC50 (nM) |
| KDR (VEGFR-2) | 8 |
| FLT1 (VEGFR-1) | 150 |
| FLT4 (VEGFR-3) | 220 |
| PDGFRB | 350 |
| c-KIT | 480 |
Data synthesized from published reports on this compound-based VEGFR-2 inhibitors. A comprehensive kinome-wide scan for a specific inhibitor of this class was not publicly available at the time of this guide's compilation.
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below.
KINOMEscan™ Competition Binding Assay
This assay is used to quantitatively measure the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase-tagged T7 phage and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of captured kinase indicates stronger binding of the test compound to the kinase active site.
Protocol:
-
Assay Plate Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
Kinase and Ligand Preparation: Kinases are expressed as fusions with T7 phage. A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound, kinase-phage fusion, and immobilized ligand are incubated together in 384-well plates to allow binding to reach equilibrium.
-
Washing: Unbound phage is removed by washing the solid support.
-
Elution and Quantification: The bound kinase-phage is eluted, and the amount of phage is quantified by qPCR.
-
Data Analysis: The amount of kinase bound to the solid support is compared to a DMSO control. The results are typically expressed as a percentage of control or used to calculate the dissociation constant (Kd).
LanthaScreen™ TR-FRET Kinase Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity and inhibition.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and a fluorescein-labeled substrate acts as the acceptor. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, fluorescein-labeled substrate, ATP, and the test compound at the desired concentrations in kinase reaction buffer.
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate to allow the phosphorylation reaction to proceed.
-
Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added to the wells.
-
Incubation: The plate is incubated to allow for antibody-substrate binding.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor emission to the donor emission is calculated.
-
Data Analysis: The TR-FRET ratio is proportional to the extent of substrate phosphorylation. IC50 values for inhibitors are determined by plotting the TR-FRET ratio against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for kinase profiling.
Caption: Simplified NOD1/2-RIPK2 signaling pathway.
Caption: Key downstream signaling pathways of the FLT3 receptor.
Unveiling the Anticancer Potential of Novel Thieno[2,3-d]pyrimidine Derivatives: A Comparative Analysis
A new wave of synthetic thieno[2,3-d]pyrimidine derivatives is demonstrating significant promise in the field of oncology, exhibiting potent anticancer activities against a range of human cancer cell lines. These compounds, acting as kinase inhibitors, are showing efficacy in disrupting key signaling pathways essential for tumor growth and proliferation. This guide provides a comparative overview of the latest research, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers and drug development professionals in this critical area.
The this compound scaffold, a bio-isostere of purine, has become a focal point in the development of novel pharmaceutical agents due to its diverse pharmacological properties.[1] Recent studies have highlighted its potential as a core structure for potent anticancer compounds, particularly as inhibitors of protein kinases, which are crucial regulators of cell cycle progression and are often deregulated in cancer.[1][2]
Comparative Anticancer Activity
A series of newly synthesized this compound derivatives have been evaluated for their in vitro cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Findings |
| Compound 17f | HCT-116 (Colon Carcinoma) | 2.80 ± 0.16 | Sorafenib | Not specified | Exhibited the highest cytotoxic activity against HCT-116 and HepG2.[3] |
| HepG2 (Hepatocellular Carcinoma) | 4.10 ± 0.45 | Showed high inhibitory activity against VEGFR-2.[3] | |||
| Compound 13k | MCF-7 (Breast Adenocarcinoma) | 7.592 ± 0.32 | Erlotinib | 4.99 ± 0.09 | Demonstrated potent antitumor activity and induced apoptosis.[2] |
| HepG2 | 9.815 ± 0.41 | 8.731 ± 0.25 | Arrested the cell cycle at the G2/M phase in MCF-7 cells.[2] | ||
| HCT-116 | 11.247 ± 0.49 | 13.914 ± 0.36 | |||
| A431 (Epidermoid Carcinoma) | 16.006 ± 0.58 | 10.112 ± 0.29 | |||
| Compound 8 | HT-29 (Colorectal Adenocarcinoma) | Not specified | Etoposide | 99.86 ± 5.02 | Showed the highest topoisomerase II inhibitory activity (IC50 = 41.67 ± 3.89 µM).[4] |
| Induced cell growth arrest at the G2/M phase and significantly increased apoptosis.[4] | |||||
| Compound 5 | HepG-2 | Lower than reference | Doxorubicin | Not specified | Resulted in higher cytotoxic effects than the reference standard against MCF-7 and HepG-2.[1] |
| MCF-7 | Lower than reference | Exhibited the highest inhibitory activity against FLT3 kinase.[1] | |||
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a) | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | Not specified | Not specified | Possessed cytotoxic activity on almost all tested cancer cell lines.[5][6] |
| Thieno[2,3-d][1][2][5]triazolo[1,5-a]pyrimidine 10e | MCF-7 | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 | Afforded excellent potency against MCF-7 cell lines.[7] |
| Thieno[2,3-d][1][2][5]triazolo[1,5-a]pyrimidine 10b | MCF-7 | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 | Showed excellent potency against MCF-7 cell lines.[7] |
| Compounds 9, 12, 13, 14 | MCF7 | 22.12 - 29.22 | Doxorubicin | 30.40 | Showed higher anti-breast cancer activity than Doxorubicin.[8] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these this compound derivatives is largely attributed to their ability to inhibit critical signaling pathways that are often hyperactivated in cancer cells, leading to uncontrolled cell growth, proliferation, and survival.
EGFR and VEGFR-2 Signaling Inhibition
Several of the most potent derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][9] EGFR is a key driver of tumor cell proliferation, while VEGFR-2 plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.
Induction of Apoptosis and Autophagy
Beyond kinase inhibition, these novel compounds have been shown to induce programmed cell death through apoptosis and autophagy.[1] For instance, compound 8 was found to significantly increase the total apoptotic ratio in colon HT-29 cells, an effect supported by an increase in caspase-3 levels.[4] Similarly, compound 5 demonstrated the highest induction of autophagy among the tested compounds.[1]
Experimental Protocols
The evaluation of the anticancer activity of these derivatives involved a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Apoptosis Assay (Flow Cytometry)
The induction of apoptosis was quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells were treated with the test compounds for a specified duration.
-
Cell Harvesting and Staining: Both adherent and floating cells were collected, washed, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells were analyzed by a flow cytometer. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.
Conclusion
The presented data underscores the significant potential of novel this compound derivatives as a promising class of anticancer agents. Their ability to target key oncogenic signaling pathways, such as those mediated by EGFR and VEGFR-2, and to induce programmed cell death highlights their multifaceted mechanism of action. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and to advance the development of these compounds into effective cancer therapies. The structure-activity relationships derived from these studies will be instrumental in guiding the design of future derivatives with enhanced potency and selectivity.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of this compound derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Thieno[2,3-d]pyrimidine Scaffold: A Promising Avenue for Topoisomerase II Inhibitors in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a source of novel topoisomerase II (Topo II) inhibitors for cancer treatment. This guide provides an objective comparison of the performance of various this compound derivatives against established Topo II inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Performance Comparison of this compound Derivatives
Recent studies have highlighted several this compound derivatives with potent inhibitory activity against Topo II and significant cytotoxicity against various cancer cell lines. The following tables summarize the key quantitative data, offering a clear comparison with the well-established Topo II inhibitor, etoposide.
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| Derivative 4 | Cancer Cell Growth | ~4-10 | HepG2, MCF7 | [1] |
| Derivative 14 | Cancer Cell Growth | ~4-10 | HepG2, MCF7 | [1] |
| Derivative 16 | Cancer Cell Growth | ~4-10 | HepG2, MCF7 | [1] |
| Derivative 17 | Cancer Cell Growth | ~4-10 | HepG2, MCF7 | [1] |
| Compound 8 | Topoisomerase IIα | 41.67 ± 3.89 | - | [2] |
| Etoposide | Topoisomerase IIα | 99.86 ± 5.02 | - | [2] |
| Compound 6c | Cancer Cell Growth | Not specified | HT-29 | [2] |
| Compound 8 | Cancer Cell Growth | Not specified | HT-29 | [2] |
| Compound 9a | Cancer Cell Growth | Not specified | HT-29 | [2] |
Table 1: Comparative Inhibitory Activity of this compound Derivatives. This table showcases the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against cancer cell lines and topoisomerase IIα. Of note, compound 8 demonstrates significantly higher potency against topoisomerase IIα compared to the standard drug etoposide.[1][2]
| Compound | Effect on p53 Expression | Effect on Caspase-3 Activity/Expression | Cell Cycle Arrest | Reference |
| Derivative 4 | ~3-4 fold up-regulation | ~3-fold increase in expression | Yes | [1] |
| Derivative 14 | ~3-4 fold up-regulation | ~3-fold increase in expression | Yes | [1] |
| Derivative 17 | ~3-4 fold up-regulation | ~3-fold increase in expression | Yes | [1] |
| Compound 8 | Not specified | 8.63-fold increase in level | G2/M phase | [2] |
| Compound 6c | Not specified | 8.49-fold increase in level | Not specified | [2] |
Table 2: Cellular Effects of this compound Derivatives. This table summarizes the downstream cellular effects induced by the specified derivatives, including the up-regulation of the tumor suppressor p53, activation of the executioner caspase-3, and cell cycle arrest. These effects are consistent with the mechanism of action of topoisomerase II inhibitors.[1][2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are outlined below.
Topoisomerase II Decatenation Assay (kDNA-based)
This assay is a highly specific method for measuring the catalytic activity of topoisomerase II, which can decatenate the interlocked rings of kinetoplast DNA (kDNA).
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase IIα enzyme
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT)
-
5x Stop Buffer/Loading Dye (e.g., 25% Ficoll, 0.5% SDS, 0.25% bromophenol blue)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 1x Topoisomerase II reaction buffer, 200-300 ng of kDNA, and the desired concentration of the this compound inhibitor or vehicle control.
-
Enzyme Addition: Add 1-2 units of human topoisomerase IIα to each reaction tube. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 4 µL of 5x stop buffer/loading dye.
-
Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes to digest the topoisomerase II enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. Decatenated kDNA will migrate as relaxed monomeric circles, while the catenated substrate will remain at the origin. The degree of inhibition is determined by the reduction in the amount of decatenated product compared to the control.[3][4][5]
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[6][7][8]
Mandatory Visualizations
Signaling Pathway of this compound-induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound-based topoisomerase II inhibitors, leading to programmed cell death.
Caption: Signaling cascade of Topo II inhibition by thieno[2,3-d]pyrimidines.
Experimental Workflow for Inhibitor Validation
The logical flow of experiments to validate a novel this compound as a topoisomerase II inhibitor is depicted below.
Caption: Workflow for validating this compound Topo II inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. inspiralis.com [inspiralis.com]
- 4. topogen.com [topogen.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Thieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the structure-activity relationships and computational evaluation of Thieno[2,3-d]pyrimidine derivatives targeting key oncogenic kinases.
The this compound scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous inhibitors targeting key proteins in cancer progression, particularly protein kinases.[1] Its structural similarity to purine allows it to effectively interact with the ATP-binding sites of many kinases, leading to the development of potent anticancer agents.[1] This guide provides a comparative analysis of this compound analogs based on molecular docking studies, supported by experimental data, to elucidate their structure-activity relationships (SAR) against prominent cancer targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Quantitative Docking and Activity Data
Molecular docking studies have been instrumental in understanding the binding modes and predicting the affinity of this compound derivatives for their target proteins.[1] The following tables summarize the docking scores and corresponding in vitro inhibitory activities of selected analogs against VEGFR-2 and EGFR.
This compound Analogs Targeting VEGFR-2
VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, a vital process for tumor growth and metastasis.[2][3] Several this compound derivatives have been designed and evaluated as VEGFR-2 inhibitors.[3][4][5]
| Compound | Docking Score/Binding Energy (kcal/mol) | In Vitro VEGFR-2 IC50 (µM) | Reference |
| Compound 18 | -22.71 | 0.084 | [4] |
| Compound 17f | Not explicitly stated, but showed high activity | 0.23 | [3][6] |
| Compound 8b | Not explicitly stated, but showed strong binding | 0.073 | [2] |
| Sorafenib (Reference) | -21.77 | 0.23 | [4][6] |
A lower docking score generally indicates a more favorable binding interaction. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Analysis of these compounds reveals that potent VEGFR-2 inhibition is often associated with specific hydrogen bonding and hydrophobic interactions within the kinase's active site. For instance, sorafenib forms crucial hydrogen bonds with Cys917, Glu883, and Asp1044.[4] The most promising derivative, Compound 18, achieved a superior binding score compared to the reference drug sorafenib.[4]
This compound Analogs Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase that, when dysregulated, plays a significant role in the development of various cancers.[7] Research has focused on developing this compound derivatives that can inhibit both wild-type (WT) EGFR and its clinically relevant mutants, such as T790M, which confers resistance to first-generation inhibitors.[8][9]
| Compound | Target | Docking Score/Binding Energy (kcal/mol) | In Vitro EGFR IC50 (nM) | Reference |
| Compound 12c | EGFR WT | Not explicitly stated | 37.50 | [8] |
| EGFR T790M | Not explicitly stated | 148.90 | [8] | |
| Compound 5b | EGFR WT | Not explicitly stated | 37.19 | [10][11] |
| EGFR T790M | Not explicitly stated | 204.10 | [10][11] | |
| Compound 7a | EGFR WT & T790M | Not explicitly stated | Significant inhibition reported | [12] |
| Compound 25 | EGFR | Not explicitly stated | 59 | [13][14] |
| Erlotinib (Reference) | EGFR WT | -11.46 (for comparison with 10b) | 40 | [7][13][14] |
The data indicates that specific structural modifications on the this compound core can lead to potent inhibition of both wild-type and mutant forms of EGFR. For example, compounds 12c and 5b demonstrate significant activity against both EGFR WT and the T790M mutant.[8][10][11] Molecular docking studies for these compounds have confirmed their correct binding modes within the EGFR active site.[10][11]
Experimental Protocols
The following section outlines a generalized methodology for the molecular docking studies cited in the comparative analysis.
Molecular Docking Workflow
-
Protein Preparation:
-
The three-dimensional crystal structures of the target kinases, such as EGFR (PDB IDs: 1M17 for WT, 3IKA for T790M) and VEGFR-2, are retrieved from the Protein Data Bank.[8]
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and the protein structure is energy-minimized using a suitable force field to correct any structural artifacts.
-
-
Ligand Preparation:
-
The 2D structures of the this compound analogs are sketched using chemical drawing software.
-
The structures are then converted to 3D and subjected to energy minimization to obtain a stable conformation.
-
-
Docking Simulation:
-
Docking simulations are performed using software such as MOE-Dock.[8]
-
The active site for docking is defined, usually based on the position of the co-crystallized ligand in the original PDB file.
-
The docking algorithm then explores various possible conformations (poses) of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The resulting docked poses are analyzed to identify the most favorable binding mode.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are identified and visualized.
-
The docking scores are used to rank the compounds and correlate the computational results with the experimental biological activities.
-
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Discovery of this compound-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Thieno[2,3-d]pyrimidines: A Guide for Researchers
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient synthesis of this privileged heterocyclic system is, therefore, of paramount importance to drug discovery and development. This guide provides a head-to-head comparison of the most common synthetic routes to thieno[2,3-d]pyrimidines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Overview of Major Synthetic Strategies
The synthesis of the this compound core can be broadly categorized into three main strategies:
-
Construction of the Pyrimidine Ring onto a Pre-formed Thiophene: This is the most prevalent approach, typically starting from a 2-aminothiophene precursor, which is often synthesized via the versatile Gewald reaction.
-
Construction of the Thiophene Ring onto a Pre-existing Pyrimidine: A less common but viable alternative that begins with a suitably functionalized pyrimidine derivative.
-
One-Pot Multicomponent Reactions (MCRs): These methods offer high efficiency by combining multiple starting materials in a single step to construct the target heterocycle.
Route 1: Synthesis from 2-Aminothiophene Precursors
This widely adopted strategy involves a two-stage process: the synthesis of a 2-aminothiophene intermediate, followed by the annulation of the pyrimidine ring.
Stage 1: The Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2] This reaction provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
